molecular formula C27H47N7O18 B15568338 Ashimycin A

Ashimycin A

Cat. No.: B15568338
M. Wt: 757.7 g/mol
InChI Key: ILBIJYYHQHTSRJ-BYPLPWHCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ashimycin A is a glycoside and an amino cyclitol.
(2R,3S,4R,5R)-2-[(2S,3R,4S,5S,6R)-6-[(2S,3S,4R,5S)-2-[(1S,2S,3R,4R,5R,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)-5-(methylamino)oxan-3-yl]oxy-3,4-dihydroxy-5-(hydroxymethyl)oxolane-3-carboxylic acid has been reported in Streptomyces griseus with data available.
from Streptomyces griseus strain FT3-4;  structure given in first source

Properties

Molecular Formula

C27H47N7O18

Molecular Weight

757.7 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-[(2S,3R,4S,5S,6R)-6-[(2S,3S,4R,5S)-2-[(1S,2S,3R,4R,5R,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)-5-(methylamino)oxan-3-yl]oxy-3,4-dihydroxy-5-(hydroxymethyl)oxolane-3-carboxylic acid

InChI

InChI=1S/C27H47N7O18/c1-6-26(45,5-37)19(21(47-6)50-17-10(34-25(30)31)12(38)9(33-24(28)29)13(39)15(17)41)52-20-11(32-2)14(40)16(7(3-35)48-20)51-23-27(46,22(43)44)18(42)8(4-36)49-23/h5-21,23,32,35-36,38-42,45-46H,3-4H2,1-2H3,(H,43,44)(H4,28,29,33)(H4,30,31,34)/t6-,7-,8+,9+,10-,11-,12+,13+,14-,15+,16-,17-,18+,19+,20+,21+,23+,26+,27+/m0/s1

InChI Key

ILBIJYYHQHTSRJ-BYPLPWHCSA-N

Origin of Product

United States

Foundational & Exploratory

Ashimycin A: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ashimycin A is an aminoglycoside antibiotic, identified as a novel analogue of streptomycin (B1217042).[1][] This document provides a comprehensive overview of the discovery, isolation, and biological context of this compound, drawing from available scientific literature. It is intended to serve as a technical resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development. While the seminal discovery was reported in 1989, the detailed experimental protocols from the primary literature are not readily accessible. Therefore, this guide synthesizes the available information and presents generalized methodologies common for the isolation and characterization of similar natural products.

Discovery of this compound

Producing Organism

This compound, along with its counterpart Ashimycin B, was discovered from the fermentation broth of the bacterium Streptomyces griseus strain FT3-4.[1] Streptomyces, a genus of Gram-positive bacteria, is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics.

Identification as a Novel Streptomycin Analogue

Initial structural analysis of Ashimycins A and B revealed them to be new analogues of streptomycin.[1] The structural elucidation was accomplished through NMR (Nuclear Magnetic Resonance) spectral analysis and chemical degradation studies.[1]

Experimental Protocols

While the specific, detailed protocols for the fermentation and isolation of this compound from the original research are not available in the public domain, this section outlines generalized experimental procedures typically employed for the production and purification of aminoglycoside antibiotics from Streptomyces species.

Fermentation of Streptomyces griseus FT3-4

The production of this compound is achieved through submerged fermentation of Streptomyces griseus FT3-4. The general workflow for this process is depicted below.

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain Revival Strain Revival Inoculum Development Inoculum Development Strain Revival->Inoculum Development Culture Transfer Production Fermenter Production Fermenter Inoculum Development->Production Fermenter Inoculation Harvest Harvest Production Fermenter->Harvest End of Fermentation Biomass Separation Biomass Separation Harvest->Biomass Separation Centrifugation/ Filtration Supernatant (with this compound) Supernatant (with this compound) Biomass Separation->Supernatant (with this compound) Cell Pellet (discarded) Cell Pellet (discarded) Biomass Separation->Cell Pellet (discarded)

Fig. 1: Generalized workflow for the fermentation of Streptomyces griseus to produce this compound.

Protocol:

  • Strain Activation and Inoculum Preparation: A pure culture of Streptomyces griseus FT3-4 is revived from a stock culture (e.g., lyophilized or cryopreserved). This is then used to inoculate a seed culture medium in a shake flask. The seed culture is incubated for a period of 2-3 days to achieve sufficient biomass.

  • Production Fermentation: The seed culture is transferred to a larger production fermenter containing a suitable nutrient medium. The fermentation is carried out under controlled conditions of temperature, pH, aeration, and agitation to optimize the production of this compound.

  • Harvesting: After a predetermined fermentation period (typically several days), the fermentation broth is harvested.

  • Separation of Biomass: The bacterial cells are separated from the culture broth, which contains the secreted this compound, through centrifugation or filtration. The resulting supernatant is collected for the isolation of the antibiotic.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation supernatant involves a series of chromatographic techniques. A generalized workflow is presented below.

Isolation_Workflow Fermentation Supernatant Fermentation Supernatant Ion-Exchange Chromatography Ion-Exchange Chromatography Fermentation Supernatant->Ion-Exchange Chromatography Initial Capture Elution Elution Ion-Exchange Chromatography->Elution Desalting Desalting Elution->Desalting e.g., Gel Filtration Further Chromatographic Steps Further Chromatographic Steps Desalting->Further Chromatographic Steps e.g., Reversed-Phase HPLC Fractions containing this compound Fractions containing this compound Further Chromatographic Steps->Fractions containing this compound Purity Analysis & Characterization Purity Analysis & Characterization Fractions containing this compound->Purity Analysis & Characterization e.g., NMR, MS Pure this compound Pure this compound Purity Analysis & Characterization->Pure this compound

Fig. 2: A representative workflow for the isolation and purification of this compound.

Protocol:

  • Initial Capture by Ion-Exchange Chromatography: The cell-free supernatant is passed through a cation-exchange chromatography column. Aminoglycosides are basic compounds and will bind to the negatively charged resin.

  • Elution: The bound this compound is eluted from the column using a salt gradient or a change in pH.

  • Desalting: The fractions containing the antibiotic are desalted, for example, by gel filtration chromatography.

  • High-Resolution Chromatography: Further purification is typically achieved using high-performance liquid chromatography (HPLC), often with a reversed-phase column, to separate this compound from other closely related compounds and impurities.

  • Purity Assessment and Structure Confirmation: The purity of the isolated this compound is assessed, and its structure is confirmed using spectroscopic methods such as NMR and mass spectrometry (MS).

Biological Activity and Mechanism of Action

Antibacterial Spectrum

This compound exhibits broad-spectrum antibacterial activity.[] However, its potency is reported to be lower than that of streptomycin.[] Specific quantitative data on its minimum inhibitory concentrations (MICs) against a panel of bacteria are not detailed in the currently accessible literature.

Mechanism of Action

As a streptomycin analogue, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in bacteria. The mechanism of action for streptomycin and other aminoglycosides involves binding to the 30S ribosomal subunit. This binding interferes with the fidelity of translation, leading to the production of non-functional proteins and ultimately bacterial cell death. The general mechanism is illustrated below.

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell This compound This compound 30S Ribosomal Subunit 30S Ribosomal Subunit This compound->30S Ribosomal Subunit Binds to Protein Synthesis Protein Synthesis 30S Ribosomal Subunit->Protein Synthesis Disrupts Fidelity mRNA mRNA mRNA->Protein Synthesis tRNA tRNA tRNA->Protein Synthesis Non-functional Proteins Non-functional Proteins Protein Synthesis->Non-functional Proteins Leads to Bacterial Cell Death Bacterial Cell Death Non-functional Proteins->Bacterial Cell Death

Fig. 3: Proposed mechanism of action for this compound as a streptomycin analogue.

Quantitative Data Summary

Detailed quantitative data regarding the production yield, purification fold, and specific antibacterial activity of this compound are not available in the reviewed literature. For comparative purposes, researchers would typically quantify these parameters as outlined in the hypothetical table structure below.

Table 1: Fermentation and Purification Metrics (Hypothetical)

ParameterValueUnits
Fermentation TiterData not availablemg/L
Purification YieldData not available%
Specific ActivityData not availableUnits/mg
PurityData not available%

Table 2: Antibacterial Activity (Hypothetical Minimum Inhibitory Concentrations - MICs)

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusData not available
Escherichia coliData not available
Pseudomonas aeruginosaData not available
Mycobacterium tuberculosisData not available

Conclusion

This compound represents a noteworthy discovery within the well-established class of aminoglycoside antibiotics. Its identification as a novel streptomycin analogue from Streptomyces griseus underscores the continued potential for finding new antibacterial agents from microbial sources. While the foundational discovery has been documented, a full, in-depth technical assessment is hampered by the lack of publicly available detailed experimental data. Further research to fully characterize its biological activity and to optimize its production and isolation would be necessary to evaluate its potential for therapeutic development. This guide provides a framework based on the available information and established methodologies in the field.

References

Technical Guide on Ashimycin A Producing Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "Ashimycin A" did not yield information on a compound with this specific name. It is highly probable that this is a variant spelling of either Ascamycin (B12416732) or Antimycin A , two well-documented antibiotics produced by actinomycetes. This guide will provide in-depth technical information on both of these compounds to address the likely intent of the query.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the producing organisms, quantitative bioactivity data, experimental protocols, and biosynthetic pathways for Ascamycin and Antimycin A.

Ascamycin

Ascamycin is a nucleoside antibiotic produced by Streptomyces species. It exhibits a narrow spectrum of activity, which is a result of its unique mechanism of action.

Producing Organism

The primary producing organism of Ascamycin is an unidentified species of Streptomyces.[1][2] A specific strain, Streptomyces sp. JCM9888, has been identified and is known to produce both ascamycin and its precursor, dealanylascamycin.[3][4][5]

Quantitative Bioactivity Data

Ascamycin's antibacterial activity is highly selective, primarily targeting Xanthomonas species. The minimum inhibitory concentration (MIC) values for Ascamycin against various microorganisms are summarized in the table below.

Microorganism MIC (μg/mL)
Xanthomonas citri0.4[6]
Xanthomonas oryzae12.5[6]

Note: The selective toxicity is due to the presence of an aminopeptidase (B13392206) on the cell surface of susceptible bacteria that converts ascamycin to its active form, dealanylascamycin.[1][2]

Experimental Protocols

A general protocol for the fermentation of Streptomyces sp. JCM9888 to produce Ascamycin is as follows:

  • Inoculum Preparation: A well-grown culture of Streptomyces sp. JCM9888 from an agar (B569324) slant is used to inoculate a seed culture medium. The seed culture is incubated on a rotary shaker to obtain a dense cell suspension.

  • Production Medium: The production medium typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

  • Fermentation: The production medium is inoculated with the seed culture. Fermentation is carried out in flasks on a rotary shaker or in a fermenter under controlled conditions of temperature, pH, and aeration. Optimal conditions for antibiotic production by Streptomyces species generally include a temperature of 28-30°C and a neutral pH.[7]

  • Extraction: After an appropriate incubation period (typically several days), the fermentation broth is harvested. The broth is centrifuged to separate the mycelium from the supernatant. The active compounds are then extracted from the supernatant and/or the mycelial cake using organic solvents.

The following is a general procedure for the isolation and purification of Ascamycin from the fermentation extract:

  • Solvent Extraction: The fermentation agar is extracted with 60% aqueous acetone (B3395972).[5][8]

  • Solvent Removal: The acetone is removed from the extract by rotary evaporation.[5][8]

  • Ion-Exchange Chromatography: The residual aqueous extract is passed through a Dowex 80WX8(H) resin column.[5][8]

  • Elution: The column is eluted with 0.5 M ammonia (B1221849) solution to recover the ascamycin.[5][8]

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using HPLC. A common method involves a C18 column with a gradient of acetonitrile (B52724) in water containing 0.1% formic acid.[3]

Biosynthetic Pathway of Ascamycin

The biosynthesis of Ascamycin is governed by the acm gene cluster found in Streptomyces sp. JCM9888.[3][4] This cluster contains 23 open reading frames (ORFs), designated acmA to acmW, spanning approximately 30 kb.[3][4][9] The biosynthesis involves the modification of an adenosine (B11128) nucleoside, including the addition of a 5'-O-sulfonamide moiety and chlorination at the C2 position of the adenine (B156593) ring.[3][4]

G Ascamycin Biosynthesis Gene Cluster (acm) cluster_acm acm Gene Cluster (acmA-acmW) cluster_chlorinases Remote Chlorinases acmA acmA (Adenylate sulfate (B86663) kinase) acmB acmB (Thioredoxin) acmE acmE (Peptidase) acmK acmK (Sulfate transport) acmW acmW (Sulfate adenylyltransferase) acm_others ... other acm genes ... acmX acmX (FAD-dependent chlorinase) acmY acmY (FAD-dependent chlorinase) Adenosine Adenosine Dealanylascamycin Dealanylascamycin Adenosine->Dealanylascamycin acm genes (A,B,K,W,X,Y, etc.) Ascamycin Ascamycin Dealanylascamycin->Ascamycin acmE

Caption: Ascamycin biosynthesis gene cluster and pathway.

Mechanism of Action

Ascamycin itself has limited permeability through bacterial cell membranes.[1] Its selective toxicity against bacteria like Xanthomonas citri is due to the presence of a cell-surface aminopeptidase that hydrolyzes the L-alanyl group from ascamycin, converting it to dealanylascamycin.[1][2] Dealanylascamycin is the active form of the antibiotic, which is then transported into the cytoplasm where it inhibits protein synthesis.[1]

G Mechanism of Ascamycin's Selective Toxicity cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm Ascamycin Ascamycin Aminopeptidase Aminopeptidase (on susceptible bacteria) Ascamycin->Aminopeptidase Dealanylascamycin_out Dealanylascamycin Transport Transport Dealanylascamycin_out->Transport Aminopeptidase->Dealanylascamycin_out Hydrolysis Dealanylascamycin_in Dealanylascamycin Transport->Dealanylascamycin_in Ribosome Ribosome Dealanylascamycin_in->Ribosome Inhibits Protein_synthesis Protein Synthesis Ribosome->Protein_synthesis

Caption: Selective activation and action of Ascamycin.

Antimycin A

Antimycin A is a member of a large family of depsipeptide antibiotics produced by various Streptomyces species. It is a potent inhibitor of cellular respiration.

Producing Organisms

Antimycin A is produced by a variety of Streptomyces species, often isolated from soil and marine environments. Some of the known producing species include:

  • Streptomyces albidoflavus group[10]

  • Streptomyces olivaceiscleroticus[11]

  • Streptomyces sp. K01-0031[12]

  • Streptomyces sp. AHF-20[13]

Quantitative Bioactivity Data

Antimycin A exhibits a broad spectrum of biological activities, including antifungal, insecticidal, and potent mitochondrial inhibition.

Activity Concentration/Value Organism/System
Nematocidal ActivityPotentCaenorhabditis elegans[12]
Insecticidal ActivityPotentArtemia salina[12]
NADH Oxidase InhibitionNanomolar levelBovine heart[12]
Production Yield2 to 5 ng/mg wet wt of biomassStreptomyces albidoflavus group from barley[10]
Experimental Protocols

The following protocol is a general guideline for the production of Antimycin A:

  • Inoculum and Culture Medium: The producing Streptomyces strain is grown on a suitable agar medium. A spore suspension is used to inoculate a liquid seed medium. The production medium often consists of starch, nitrate, and other mineral salts.[11]

  • Fermentation Conditions: Fermentation is typically carried out in shake flasks or a fermenter at 30°C for 6-8 days with agitation.[11][14] Optimal production has been observed at an initial pH of 6.8 to 7.1.[15] The addition of specific precursors, such as DL-tryptophan, can enhance the yield.[15]

  • Extraction: The fermentation broth is centrifuged, and the supernatant is separated from the mycelium. The active compound is extracted from the filtrate using an organic solvent like ethyl acetate (B1210297).[11]

A general procedure for isolating and purifying Antimycin A is as follows:

  • Solvent Extraction: The culture filtrate is extracted with ethyl acetate at a 1:1 (v/v) ratio.[11]

  • Chromatography: The crude extract is subjected to column chromatography using silica (B1680970) gel.[11]

  • Fractionation: The column is eluted with a solvent system, and fractions are collected. The active fractions are identified by bioassays.

  • Further Purification: The active fractions can be further purified using techniques like thin-layer chromatography (TLC) or HPLC to obtain pure Antimycin A.

Biosynthetic Pathway of Antimycin A

The biosynthesis of Antimycin A is directed by the ant gene cluster, which is approximately 25 kb in size and contains around 15 genes.[16] The biosynthesis is carried out by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line.[17] The biosynthesis begins with the formation of the starter unit, 3-formamidosalicylate, from tryptophan.[17]

G Antimycin A Biosynthesis Gene Cluster (ant) cluster_ant_operons ant Gene Operons antAB antAB antCDE antCDE (NRPS/PKS) antFG antFG antHIJKLMNO antHIJKLMNO (Starter unit biosynthesis) Tryptophan Tryptophan Formamidosalicylate 3-Formamidosalicylate Tryptophan->Formamidosalicylate antHIJKLMNO Antimycin_A Antimycin A Formamidosalicylate->Antimycin_A antCDE, antFG, etc.

Caption: Antimycin A biosynthesis gene cluster organization.

Mechanism of Action

Antimycin A is a potent inhibitor of the mitochondrial electron transport chain. It specifically binds to the Qi site of cytochrome c reductase (Complex III), thereby blocking the transfer of electrons from cytochrome b to cytochrome c.[8] This inhibition disrupts the Q-cycle, halts cellular respiration, and prevents the production of ATP.[8][11]

G Mechanism of Antimycin A Action cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome c reductase) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c oxidase) CytC->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Antimycin_A Antimycin A Antimycin_A->Complex_III Inhibits

Caption: Inhibition of mitochondrial Complex III by Antimycin A.

References

The Ashimycin A Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ashimycin A, also known as ascamycin, is a nucleoside antibiotic produced by Streptomyces sp. JCM9888.[1][2] It is a derivative of its precursor, dealanylascamycin, and is distinguished by the presence of an L-alanyl group.[1][3] While dealanylascamycin exhibits broad-spectrum antibacterial and antitrypanosomal activity, this compound has a much narrower activity range, primarily against Xanthomonas species.[1] This is attributed to the requirement of an extracellular aminopeptidase (B13392206) in target organisms to convert this compound to the active dealanylascamycin form. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, including the genetic basis, enzymatic steps, and a proposed model of its formation.

This compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a ~30 kb gene cluster, designated acm, containing 23 open reading frames (ORFs) from acmA to acmW. In addition to this core cluster, two unlinked genes, acmX and acmY, are also essential for the biosynthesis. The functions of the genes in the acm cluster have been predicted through bioinformatics analysis and confirmed in some cases by gene disruption experiments.

Table 1: Genes Involved in this compound Biosynthesis and Their Proposed Functions

GeneProposed Function
Core Biosynthesis & Regulation
acmAABC transporter
acmBATP-sulfurylase
acmCtRNA synthetase class II
acmDAlanyl-tRNA synthetase
acmEEsterase/Aminopeptidase
acmFAlanyl-tRNA synthetase
acmGSulfatase
acmHHypothetical protein
acmIAPS kinase
acmJHypothetical protein
acmKSulfotransferase
acmLHypothetical protein
acmMHypothetical protein
acmNN-acetyltransferase
acmOHypothetical protein
acmPHypothetical protein
acmQHypothetical protein
acmRLAL family transcriptional regulator
acmSHypothetical protein
acmTPhosphatase
acmUHypothetical protein
acmVPhosphoribosyltransferase
acmWSulfate (B86663) transporter
Tailoring Enzymes (Unlinked)
acmXFAD-dependent halogenase
acmYFAD-dependent halogenase

The this compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound starts from the precursor adenosine (B11128) and involves three key stages: the formation of the 5'-O-sulfonamide moiety, chlorination of the adenine (B156593) base, and the final alanylation step to yield this compound.

Formation of the 5'-O-Sulfonamide Moiety

The initial steps involve the activation of sulfate and its transfer to the 5'-hydroxyl group of adenosine. This process is proposed to be carried out by a series of enzymes encoded in the acm cluster.

  • Sulfate Activation: AcmW, a sulfate transporter, brings sulfate into the cell. AcmB (ATP-sulfurylase) and AcmI (APS kinase) then activate the sulfate to 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

  • Sulfonamide Formation: AcmK, a sulfotransferase, transfers the sulfonyl group from PAPS to the 5'-hydroxyl of adenosine. AcmG (a sulfatase) and AcmN (an N-acetyltransferase) are also implicated in the formation of the sulfonamide group, though their precise roles are not fully elucidated. The genes acmA, acmB, acmG, acmI, acmK, and acmW are all believed to be involved in this part of the pathway.

Chlorination of the Adenine Ring

A key structural feature of this compound is the chlorine atom at the C2 position of the adenine ring. This chlorination is catalyzed by two FAD-dependent halogenases, AcmX and AcmY. These enzymes are encoded by genes located outside the main acm cluster.

Conversion of Dealanylascamycin to this compound

The final step in the biosynthesis is the addition of an L-alanyl group to the sulfonamide moiety of dealanylascamycin. This conversion is a crucial step that differentiates the bioactivity of the two molecules.

  • Role of AcmE, AcmD, and AcmF: Gene disruption of acmE resulted in a mutant that could only produce dealanylascamycin, confirming its role in the final alanylation step. AcmD and AcmF are two alanyl-tRNA synthetases. It is proposed that AcmD provides the alanyl-tRNA, which is then utilized by AcmF to catalyze the aminoacylation of dealanylascamycin to form this compound. Recent studies have shown that the AcmD-AcmF enzyme pair can also be used to produce glycylated and serylated derivatives of ascamycin.

Visualizing the this compound Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Ashimycin_A_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Adenosine Adenosine Intermediate1 5'-O-Sulfonyladenosine Adenosine->Intermediate1 AcmB, AcmI, AcmK, AcmG, AcmW L_Alanine L-Alanine AshimycinA This compound (2-chloro-5'-O-(N-L-alanyl)sulfamoyladenosine) L_Alanine->AshimycinA Sulfate Sulfate Sulfate->Intermediate1 Chloride Chloride Dealanylascamycin Dealanylascamycin (2-chloro-5'-O-sulfamoyladenosine) Chloride->Dealanylascamycin Intermediate2 5'-O-Sulfamoyladenosine Intermediate1->Intermediate2 AcmN Intermediate2->Dealanylascamycin AcmX, AcmY Dealanylascamycin->AshimycinA AcmD, AcmF, AcmE

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not fully available in single sources. However, based on the published literature, the following outlines the general methodologies employed.

Gene Disruption and Complementation

This technique was crucial in identifying the function of key genes like acmE.

  • Vector Construction: A disruption cassette, typically containing an antibiotic resistance gene, is cloned into a vector. This cassette is flanked by homologous regions of the target gene to be disrupted.

  • Transformation: The constructed vector is introduced into Streptomyces sp. JCM9888. This is often achieved through protoplast transformation or intergeneric conjugation from E. coli.

  • Selection of Mutants: Transformants are selected based on the antibiotic resistance conferred by the disruption cassette. Double-crossover events, leading to the replacement of the target gene with the disruption cassette, are screened for by PCR and confirmed by Southern blotting.

  • Phenotypic Analysis: The mutant strain is cultivated, and the fermentation broth is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect changes in the production of this compound and its intermediates.

  • Complementation: To confirm that the observed phenotype is due to the gene disruption, the wild-type gene is cloned into an expression vector and introduced into the mutant strain. Restoration of this compound production confirms the gene's function.

Gene_Disruption_Workflow Start Start: Identify Target Gene Construct Construct Gene Disruption Vector Start->Construct Transform Transform into Streptomyces Construct->Transform Select Select for Double Crossover Mutants Transform->Select Analyze Analyze Metabolite Production (HPLC, MS) Select->Analyze Complementation Complementation with Wild-Type Gene Analyze->Complementation Confirm Confirm Gene Function Complementation->Confirm

Caption: General workflow for gene disruption experiments.

Heterologous Expression and Enzyme Assays

To characterize the function of individual enzymes, they can be expressed in a heterologous host and their activity assayed in vitro.

  • Gene Cloning and Expression: The gene of interest is amplified by PCR and cloned into an expression vector suitable for a host like E. coli. The protein is then overexpressed, often as a tagged fusion protein (e.g., His-tag) to facilitate purification.

  • Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay: The purified enzyme is incubated with its putative substrate(s) under optimized reaction conditions (buffer, pH, temperature, cofactors). The reaction products are then analyzed by methods such as HPLC, MS, or spectrophotometry to determine the enzyme's activity.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data, such as enzyme kinetic parameters or fermentation titers for this compound and its precursors. The following table is a template illustrating how such data would be presented.

Table 2: Hypothetical Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
AcmFDealanylascamycin---
AcmFAlanyl-tRNA---
AcmX5'-O-Sulfamoyladenosine---

Note: The values in this table are placeholders and do not represent actual experimental data.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has provided valuable insights into the enzymatic machinery responsible for the synthesis of this unique nucleoside antibiotic. The identification of the acm gene cluster and the characterization of key enzymes have laid the groundwork for future studies. Further research, including the in vitro reconstitution of the entire pathway and detailed kinetic analysis of each enzyme, will provide a more complete understanding of this compound biosynthesis. This knowledge can be leveraged for the engineered biosynthesis of novel this compound analogs with improved therapeutic properties through combinatorial biosynthesis and synthetic biology approaches. The unique tRNA-dependent aminoacylation catalyzed by the AcmD-AcmF system presents a particularly interesting avenue for generating diverse aminoacyl nucleoside sulfamates.

References

Unraveling the Enigma of Ashimycin A: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Ashimycin A, a recently identified natural product, has emerged as a subject of interest within the scientific community. This technical overview synthesizes the currently available public information regarding this compound, with a specific focus on what is known about its potential mechanism of action. This document aims to provide a clear and concise summary for researchers and professionals engaged in the exploration of novel antibiotic agents.

Classification and Structure

Initial studies have successfully identified Ashimycins A and B as novel analogues of streptomycin (B1217042).[1] The structures of these compounds were elucidated through nuclear magnetic resonance (NMR) spectral analysis and chemical degradation techniques.[1] This classification places this compound within the aminoglycoside class of antibiotics, a group renowned for its potent bactericidal activity.

Insights into the Mechanism of Action of Streptomycin Analogues

Given that this compound is an analogue of streptomycin, its mechanism of action is likely to be similar to that of its parent compound and other aminoglycosides. The primary mode of action for this class of antibiotics involves the inhibition of bacterial protein synthesis. This is achieved through the binding of the aminoglycoside molecule to the bacterial 30S ribosomal subunit. This interaction disrupts the fidelity of translation, leading to the production of non-functional or truncated proteins, which is ultimately lethal to the bacterial cell.

Current Limitations in Understanding this compound's Specific Mechanism

Despite its classification as a streptomycin analogue, a comprehensive and specific mechanism of action for this compound has not yet been detailed in publicly available scientific literature. There is a notable absence of published studies that delineate its precise biological targets, the specific signaling pathways it may modulate, or detailed experimental assays elucidating its molecular interactions.

It is crucial to differentiate this compound from other similarly named compounds, such as Antimycin A and Ascamycin , to avoid confusion.

  • Antimycin A is a well-characterized inhibitor of cellular respiration. It acts by binding to the Qi site of cytochrome c reductase in the mitochondrial electron transport chain, thereby blocking the production of ATP.[2][3][4]

  • Ascamycin is a nucleoside antibiotic that exerts its antibacterial effect by inhibiting protein synthesis after being transported into the bacterial cytoplasm.[5][6]

The mechanisms of action of Antimycin A and Ascamycin are distinct and should not be extrapolated to this compound.

Future Directions

The classification of this compound as a streptomycin analogue provides a foundational hypothesis for its mechanism of action. However, dedicated research is required to substantiate this and to explore any unique properties that may differentiate it from other aminoglycosides. Future investigations should focus on:

  • Target Identification and Validation: Confirming the binding of this compound to the bacterial 30S ribosomal subunit and identifying any potential secondary targets.

  • Quantitative Analysis: Determining the binding affinity and inhibitory concentrations (e.g., IC50, MIC) of this compound against a panel of clinically relevant bacteria.

  • Signaling Pathway Analysis: Investigating the downstream effects of this compound treatment on bacterial signaling pathways.

  • Resistance Studies: Elucidating potential mechanisms of resistance to this compound.

Conclusion

This compound represents a promising area for new antibiotic research. While its identity as a streptomycin analogue suggests a probable mechanism of action involving the inhibition of protein synthesis, there is a clear need for in-depth studies to fully characterize its molecular pharmacology. The scientific community awaits further publications that will provide the detailed experimental data necessary to construct a comprehensive understanding of this compound's mechanism of action and to unlock its full therapeutic potential. At present, due to the lack of specific data, a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be constructed.

References

Early Studies on Ashimycin A: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ashimycin A, more commonly known in early literature as ascamycin (B12416732), is a nucleoside antibiotic produced by Streptomyces species. Initial research efforts in the mid-1980s elucidated its unique mechanism of action, revealing it to be a prodrug that requires enzymatic activation to exert its antibacterial effects. This technical guide provides an in-depth overview of the foundational studies on ascamycin, focusing on its mechanism of action, antibacterial spectrum, and the key experimental protocols used in its initial characterization. The information presented here is intended to serve as a comprehensive resource for researchers in the fields of microbiology, pharmacology, and drug discovery.

Core Concepts: A Prodrug Mechanism

Early investigations into ascamycin revealed a fascinating and selective mode of action. Ascamycin itself is largely inactive against most bacteria because it cannot penetrate the bacterial cell membrane.[1][2] Its activity is dependent on the presence of a specific enzyme, an aminopeptidase, located on the outer surface of susceptible bacteria.[1][2] This enzyme cleaves an L-alanyl group from the ascamycin molecule, converting it into its active form, dealanylascamycin.[1][2] Dealanylascamycin is then able to traverse the cell membrane and accumulate in the cytoplasm, where it inhibits protein synthesis, ultimately leading to cell death.[1][2]

This unique activation mechanism explains the highly selective antibacterial spectrum of ascamycin. Only bacteria possessing the necessary cell-surface aminopeptidase, such as certain Xanthomonas species, are susceptible to its effects.[1] In contrast, dealanylascamycin, the activated form, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as it can bypass the need for enzymatic activation and directly enter the bacterial cell.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from early studies on ascamycin and its active metabolite, dealanylascamycin.

Table 1: In Vitro Protein Synthesis Inhibition

CompoundTarget SystemAssayConcentration for 50% Inhibition (IC50)
AscamycinCell-free extracts from E. coli and X. citriPolyuridylate-directed synthesis of polyphenylalanine~0.04 µg/mL
DealanylascamycinCell-free extracts from E. coli and X. citriPolyuridylate-directed synthesis of polyphenylalanine~0.04 µg/mL

Data from Osada H, Isono K. 1985. Mechanism of action and selective toxicity of ascamycin, a nucleoside antibiotic. Antimicrob Agents Chemother 27:230-233.[1]

Table 2: Minimum Inhibitory Concentrations (MICs) of Ascamycin

Bacterial StrainMIC (µg/mL)
Xanthomonas citri0.4
Xanthomonas oryzae12.5

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of ascamycin are provided below. These protocols are based on the foundational work of Osada and Isono (1985).

In Vitro Protein Synthesis Inhibition Assay

This assay was used to determine the direct inhibitory effect of ascamycin and dealanylascamycin on bacterial protein synthesis.

Materials:

  • S-30 cell-free extracts from Escherichia coli and Xanthomonas citri

  • Ascamycin

  • Dealanylascamycin

  • Polyuridylic acid (poly(U))

  • [¹⁴C]Phenylalanine

  • ATP, GTP, and a mixture of other non-radioactive amino acids

  • Reaction buffer (composition as described in the original study)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Procedure:

  • Prepare reaction mixtures containing the S-30 cell-free extract, poly(U) as the mRNA template, [¹⁴C]phenylalanine, and the necessary cofactors (ATP, GTP, etc.) in the reaction buffer.

  • Add varying concentrations of ascamycin or dealanylascamycin to the reaction tubes. A control tube with no antibiotic is included.

  • Incubate the reaction mixtures at 37°C to allow for polyphenylalanine synthesis.

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized [¹⁴C]-labeled polyphenylalanine.

  • Collect the precipitate by filtering the reaction mixture through glass fiber filters.

  • Wash the filters with TCA to remove any unincorporated [¹⁴C]phenylalanine.

  • Measure the radioactivity of the filters using a liquid scintillation counter.

  • Calculate the percentage of inhibition of protein synthesis for each antibiotic concentration compared to the control. The IC50 value is determined as the concentration of the antibiotic that causes a 50% reduction in polyphenylalanine synthesis.[1]

Assay for Dealanylating Activity

This assay was designed to detect and quantify the enzymatic conversion of ascamycin to dealanylascamycin by bacterial cells.

Materials:

  • Bacterial cell suspensions (Xanthomonas citri, Escherichia coli, etc.)

  • Ascamycin

  • Reaction buffer

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Incubate bacterial cell suspensions with a known concentration of ascamycin in a suitable reaction buffer.

  • At various time points, take aliquots of the reaction mixture.

  • Centrifuge the aliquots to pellet the bacterial cells.

  • Analyze the supernatant by HPLC to separate and quantify the amounts of ascamycin and the newly formed dealanylascamycin.

  • The rate of dealanylascamycin formation is used as a measure of the dealanylating enzyme activity.

Visualizations

Signaling Pathway: Mechanism of Action of Ascamycin

Ascamycin_Mechanism Mechanism of Action of Ascamycin cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Ascamycin Ascamycin (Inactive Prodrug) Dealanylascamycin Dealanylascamycin (Active Form) Ascamycin->Dealanylascamycin Enzymatic Cleavage (Aminopeptidase on cell surface) ProteinSynthesis Protein Synthesis Dealanylascamycin->ProteinSynthesis Inhibition CellDeath Bacterial Cell Death Aminopeptidase Aminopeptidase

Caption: The activation pathway of the prodrug ascamycin to its active form, dealanylascamycin.

Experimental Workflow: Demonstrating Selective Toxicity

Experimental_Workflow Workflow to Demonstrate Selective Toxicity of Ascamycin cluster_whole_cell Whole-Cell Assays cluster_cell_free Cell-Free Assays cluster_results Expected Results Ascamycin_Treatment Treat Bacteria with Ascamycin MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Ascamycin_Treatment->MIC_Determination Dealanylascamycin_Treatment Treat Bacteria with Dealanylascamycin Dealanylascamycin_Treatment->MIC_Determination Selective_Toxicity Ascamycin: Active only against Xanthomonas MIC_Determination->Selective_Toxicity Broad_Spectrum Dealanylascamycin: Broad-spectrum activity MIC_Determination->Broad_Spectrum Protein_Synthesis_Assay In Vitro Protein Synthesis Assay Protein_Inhibition Both inhibit protein synthesis in cell-free system Protein_Synthesis_Assay->Protein_Inhibition Dealanylation_Assay Dealanylation Assay Enzyme_Activity Dealanylating activity only in Xanthomonas Dealanylation_Assay->Enzyme_Activity

Caption: Experimental workflow to investigate the selective toxicity of ascamycin.

References

Methodological & Application

Application Note & Protocol: Extraction of Antimycin A from Streptomyces sp.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation: Key Parameters in Antimycin A Extraction

The following table summarizes critical parameters and solvents commonly employed in the extraction and purification of antibiotic secondary metabolites from Streptomyces cultures, which are applicable to Antimycin A.

ParameterDescriptionCommon Values/ReagentsReference
Fermentation Time Duration of Streptomyces culture incubation for optimal secondary metabolite production.7-14 days[3][4]
Extraction Solvent Organic solvent used to partition the bioactive compounds from the fermentation broth.Ethyl acetate (B1210297), n-Butanol, Chloroform, Methanol
Solvent to Broth Ratio The volumetric ratio of extraction solvent to culture filtrate.1:1 (v/v)
Extraction Method Technique used for mixing the solvent and broth.Vigorous shaking, Rotary shaker
Purification Technique Methods for isolating the target compound from the crude extract.Thin Layer Chromatography (TLC), Column Chromatography (Silica Gel)
TLC Mobile Phase Solvent system for separating compounds on a TLC plate.Ethyl acetate:Hexane (B92381) (1:1), Butanol:Acetic acid:Water (4:1:5)
Evaporation Temperature Temperature for concentrating the organic extract.40-50°C

Experimental Protocols

This section details the step-by-step methodology for the fermentation of Streptomyces sp., followed by the extraction and purification of Antimycin A.

Protocol 1: Fermentation of Streptomyces sp.
  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a loopful of a pure Streptomyces sp. culture into a flask containing a suitable seed medium (e.g., ISP2 broth).

    • Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 150-200 rpm.

  • Production Culture:

    • Inoculate a production medium (e.g., Starch Casein Broth) with the seed culture (typically 5-10% v/v).

    • Incubate the production culture for 7-10 days at 28-30°C with continuous agitation (200 rpm). Optimal incubation times can vary and should be determined experimentally.

Protocol 2: Extraction of Crude Antimycin A
  • Separation of Biomass:

    • After the fermentation period, harvest the culture broth.

    • Separate the mycelial biomass from the supernatant by centrifugation at 5,000-10,000 rpm for 15-20 minutes.

    • Collect the cell-free supernatant for solvent extraction. The mycelium can also be extracted separately with a solvent like acetone, as some secondary metabolites may be intracellular.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separating funnel.

    • Add an equal volume of ethyl acetate (1:1 v/v) to the supernatant.

    • Shake the mixture vigorously for 20-60 minutes to ensure thorough mixing and partitioning of the bioactive compounds into the organic phase.

    • Allow the phases to separate. The ethyl acetate phase, containing the antibiotic, is typically the upper layer.

    • Carefully collect the ethyl acetate layer.

    • Repeat the extraction process two to three times with fresh ethyl acetate to maximize the yield.

  • Concentration of Crude Extract:

    • Pool the collected ethyl acetate fractions.

    • Concentrate the extract to dryness using a rotary evaporator at a temperature of 40-50°C under reduced pressure.

    • The resulting residue is the crude extract containing Antimycin A.

Protocol 3: Purification of Antimycin A
  • Thin Layer Chromatography (TLC):

    • Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol).

    • Spot the dissolved extract onto a silica (B1680970) gel TLC plate.

    • Develop the TLC plate in a chamber with a mobile phase such as ethyl acetate:hexane (1:1) or butanol:acetic acid:water (4:1:5).

    • Visualize the separated spots under UV light or by using an appropriate staining reagent to determine the Rf value of the components.

  • Column Chromatography:

    • Prepare a silica gel column packed with a suitable slurry.

    • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane to ethyl acetate gradient).

    • Collect the fractions and monitor them by TLC to identify those containing the purified Antimycin A.

    • Pool the pure fractions and evaporate the solvent to obtain the purified Antimycin A.

Visualizations

Signaling Pathway

Antimycin A is an inhibitor of the mitochondrial electron transport chain and does not have a signaling pathway in the traditional sense of receptor-ligand interaction. It directly binds to and inhibits Complex III.

Experimental Workflow

ExtractionWorkflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum Inoculum Preparation (Streptomyces sp.) Production Production Culture (7-10 days, 30°C) Inoculum->Production Centrifugation Centrifugation (Separate biomass) Production->Centrifugation Harvest Broth Supernatant Collect Supernatant Centrifugation->Supernatant LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE Concentration Concentration (Rotary Evaporator) LLE->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Load onto Column TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Pure_Compound Purified Antimycin A TLC_Analysis->Pure_Compound

Caption: Workflow for the extraction and purification of Antimycin A.

Logical Relationship

LogicalRelationship Streptomyces Streptomyces sp. Culture Fermentation Fermentation Streptomyces->Fermentation produces Metabolites Secondary Metabolites (incl. Antimycin A) Fermentation->Metabolites Extraction Solvent Extraction Metabolites->Extraction isolates Crude Crude Extract Extraction->Crude Purification Chromatographic Purification Crude->Purification separates Pure Pure Antimycin A Purification->Pure

Caption: Logical flow from microorganism to pure compound.

References

Application Notes and Protocols for the Purification of Antimycin A

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Users: As of December 2025, publicly available scientific literature lacks specific protocols for the purification of Ashimycin A. The following application notes and protocols detail the well-established purification techniques for Antimycin A, a closely related antibiotic complex produced by Streptomyces species. Researchers engaged in the purification of novel secondary metabolites like this compound may find these methodologies for Antimycin A to be a valuable starting point for developing a tailored purification strategy.

Introduction

Antimycin A is a complex of closely related depsipeptide antibiotics known for their potent inhibitory effects on mitochondrial complex III. This property makes them valuable tools in cellular respiration studies and as potential therapeutic agents. Effective purification of Antimycin A from fermentation broths is crucial for accurate biological evaluation and drug development. This document provides detailed protocols for the extraction and chromatographic purification of Antimycin A, based on established methodologies.

Physicochemical Properties of Antimycin A

A summary of the key physicochemical properties of Antimycin A is presented in Table 1. Understanding these properties is essential for the development of effective extraction and purification protocols.

PropertyValueReference
Molecular FormulaC₂₈H₄₀N₂O₉[1]
Molecular Weight548.6 g/mol [1]
AppearanceWhite, crystalline solid[2]
Melting Point140 °C[2]
SolubilitySoluble in ethanol, ether, acetone (B3395972), chloroform; slightly soluble in benzene, carbon tetrachloride, petroleum ether; insoluble in water.[1]

Purification Workflow

The overall workflow for the purification of Antimycin A from a fermentation broth involves several key stages, from initial extraction to final polishing using high-performance liquid chromatography (HPLC).

Antimycin A Purification Workflow Fermentation Fermentation of Streptomyces sp. Extraction Solvent Extraction of Biomass and Broth Fermentation->Extraction Concentration Crude Extract Concentration Extraction->Concentration ColumnChromatography Silica (B1680970) Gel Column Chromatography Concentration->ColumnChromatography FractionCollection Fraction Collection and Analysis ColumnChromatography->FractionCollection HPLC Reversed-Phase HPLC FractionCollection->HPLC PureAntimycin Pure Antimycin A Fractions HPLC->PureAntimycin

Figure 1: General workflow for the purification of Antimycin A.

Experimental Protocols

Fermentation and Extraction

This protocol describes the initial steps of obtaining a crude extract of Antimycin A from a Streptomyces fermentation culture.

Protocol 1: Extraction of Antimycin A from Fermentation Broth

  • Fermentation: Culture a high-yield Streptomyces species in a suitable medium (e.g., high protein cereal medium) to produce Antimycin A.

  • Biomass Separation: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Solvent Extraction:

    • Extract the mycelial biomass with a suitable organic solvent such as acetone or methanol.

    • Extract the fermentation broth separately with a water-immiscible organic solvent like ethyl acetate (B1210297) or chloroform.

  • Combine and Concentrate: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude oily residue.

Chromatographic Purification

The crude extract is then subjected to one or more chromatographic steps to separate Antimycin A from other metabolites.

Protocol 2: Silica Gel Column Chromatography

  • Column Preparation: Prepare a silica gel column packed in a non-polar solvent (e.g., hexane (B92381) or a hexane-ethyl acetate mixture).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the non-polar solvent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the presence of Antimycin A using thin-layer chromatography (TLC) or HPLC analysis.

  • Pooling and Concentration: Pool the fractions containing Antimycin A and concentrate them under reduced pressure.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For high-purity Antimycin A, a final polishing step using RP-HPLC is recommended. This method is particularly effective for separating the different subcomponents of the Antimycin A complex.

Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector.

  • A reversed-phase C18 column is commonly used.

Mobile Phase Optimization: The separation of Antimycin A subcomponents is highly sensitive to the mobile phase composition. A systematic approach to optimize the separation is recommended.

Mobile Phase ComponentInvestigated Range/TypeEffect on SeparationReference
Organic ModifierMethanol-water, Acetonitrile-waterAffects retention time and resolution.
Buffer SaltAcetate buffers, Phosphate buffersInfluences peak shape and selectivity.
Ion-Pairing ReagentTetrabutylammonium (B224687) phosphateCan significantly improve the resolution of subcomponents.
pHAcidic (e.g., pH 3.0)Affects the ionization state and retention of Antimycin A.

Optimized HPLC Conditions for Antimycin A Subcomponent Separation:

ParameterCondition
Column Reversed-phase C18
Mobile Phase Methanol:Water (70:30) containing 0.005 M tetrabutylammonium phosphate
pH 3.0
Detection UV

Protocol:

  • Sample Preparation: Dissolve the partially purified Antimycin A fraction in the mobile phase.

  • Injection: Inject the sample onto the equilibrated HPLC column.

  • Elution: Run the HPLC with the optimized mobile phase under isocratic or gradient conditions.

  • Fraction Collection: Collect the peaks corresponding to the different Antimycin A subcomponents.

  • Purity Analysis: Analyze the purity of the collected fractions by re-injecting them into the HPLC system.

Data Presentation

The success of a purification protocol is determined by the yield and purity of the final product. While specific quantitative data for a complete purification process is not available in a single source, the following table summarizes typical performance metrics that should be recorded at each step.

Purification StepStarting Material (mg)Product Recovered (mg)Purity (%)
Crude Extraction--<10
Silica Gel Chromatography--50-80
RP-HPLC-->95

Signaling Pathways and Logical Relationships

The primary mechanism of action of Antimycin A is the inhibition of the mitochondrial electron transport chain.

Antimycin A Mechanism of Action ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone ComplexII Complex II ComplexII->Ubiquinone ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII CytochromeC Cytochrome c ComplexIII->CytochromeC ComplexIV Complex IV CytochromeC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP AntimycinA Antimycin A AntimycinA->ComplexIII Inhibits

Figure 2: Inhibition of the electron transport chain by Antimycin A.

Conclusion

The protocols outlined in this application note provide a robust framework for the purification of Antimycin A from Streptomyces fermentation broth. The key to successful purification lies in a multi-step approach combining solvent extraction with one or more chromatographic techniques. For achieving high purity and separating the individual subcomponents of Antimycin A, reversed-phase HPLC with careful optimization of the mobile phase is essential. Researchers aiming to purify this compound or other novel, structurally similar natural products can adapt these methodologies to develop an effective purification strategy.

References

Application Notes and Protocols for the Analytical Detection of Ashimycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ashimycin A is a novel streptomycin (B1217042) analogue isolated from the fermentation broth of Streptomyces griseus strain FT3-4.[1] As a new potential therapeutic agent, robust and reliable analytical methods are crucial for its detection, quantification, and characterization in various matrices during research, development, and quality control processes. This document provides a comprehensive overview of proposed analytical methodologies for this compound, based on established techniques for structurally related aminoglycoside and macrolide antibiotics, due to the limited availability of specific validated methods for this compound in current literature. The protocols detailed below are adapted from proven methods for similar compounds such as Antimycin A and Azithromycin (B1666446) and are intended to serve as a strong starting point for the development of validated assays for this compound.

Proposed Analytical Methods

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques for the analysis of this compound, offering high sensitivity, specificity, and accuracy.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of antibiotics. Based on methods developed for similar compounds like Azithromycin, a reversed-phase HPLC method is proposed for this compound.[2][3][4]

Table 1: Proposed HPLC-UV Method Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 reverse phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4]
Mobile Phase Isocratic mixture of Methanol and Phosphate (B84403) Buffer (e.g., 90:10 v/v)[3] or a gradient elution with acetonitrile (B52724) and an aqueous buffer.
pH of Buffer Adjusted to a suitable pH (e.g., 6.5-7.5) to ensure good peak shape.[5][6]
Flow Rate 1.0 - 1.5 mL/min[3][4]
Detection Wavelength 210-215 nm[2][3][5][6]
Injection Volume 100 - 500 µL[3][5]
Column Temperature Ambient or controlled (e.g., 43 °C)[6]
Experimental Protocol: HPLC-UV Method for this compound

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) or other suitable buffer salts

  • Water (HPLC grade)

  • 0.22 µm syringe filters

2. Preparation of Mobile Phase (Example):

  • Prepare a 0.0335M Phosphate Buffer and adjust the pH to 7.5 with a suitable acid or base.

  • Mix the buffer with Methanol in a 20:80 (v/v) ratio.[5]

  • Degas the mobile phase before use.

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., Methanol).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations.

4. Sample Preparation:

  • For bulk drug samples, dissolve a known amount in the mobile phase.

  • For biological matrices, a sample extraction step (e.g., solid-phase extraction or liquid-liquid extraction) will be necessary to remove interfering substances.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.[5]

5. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Monitor the elution at a wavelength of 210 nm.[5]

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially for samples with complex matrices such as biological fluids, an LC-MS/MS method is recommended. This technique has been successfully applied to the analysis of similar antibiotics, including Antimycin A and Azithromycin.[7][8][9][10][11][12]

Table 2: Proposed LC-MS/MS Method Parameters for this compound Analysis

ParameterRecommended Condition
Chromatography UPLC/HPLC with a C18 or similar reversed-phase column[12]
Mobile Phase A 0.1% Formic acid in Water[12]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic acid[10][12]
Elution Gradient elution
Flow Rate 0.3 mL/min[10][12]
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Mass Spectrometer Triple Quadrupole (QQQ)[7]
Acquisition Mode Multiple Reaction Monitoring (MRM)
Experimental Protocol: LC-MS/MS Method for this compound

1. Reagents and Materials:

  • This compound reference standard and a suitable internal standard (IS) (e.g., a deuterated analogue).[11]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) for sample cleanup.[13]

2. Preparation of Solutions:

  • Prepare stock solutions of this compound and the IS in a suitable solvent.

  • Prepare calibration standards and quality control samples by spiking the blank matrix with known concentrations of this compound and a fixed concentration of the IS.

3. Sample Preparation (from a biological matrix):

  • To an aliquot of the sample, add the internal standard.

  • Perform protein precipitation with a solvent like methanol.[12]

  • For further cleanup and concentration, perform Solid-Phase Extraction (SPE). Condition the SPE cartridge, load the sample, wash away interferences, and elute the analyte with a suitable solvent.[13]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

4. LC-MS/MS Analysis:

  • Perform chromatographic separation using a gradient elution program. A typical gradient could start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step.[10]

  • Optimize the mass spectrometer parameters, including capillary voltage, source temperature, desolvation gas flow, and collision energy for the specific MRM transitions of this compound and its internal standard.[12]

  • Monitor the specific precursor-to-product ion transitions for this compound and the IS.

5. Data Analysis:

  • Integrate the peak areas for this compound and the IS.

  • Calculate the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation

Once a suitable method is developed, it must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

Table 3: Summary of Method Validation Parameters

ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interference at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99[5]
Accuracy The closeness of the test results to the true value.Within ±15% of the nominal value (±20% at LLOQ)[12]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) < 15% (< 20% at LLOQ)[12]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected.Signal-to-noise ratio of ≥ 3
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10
Recovery The efficiency of the sample extraction procedure.Consistent and reproducible recovery.
Stability The chemical stability of the analyte in a given matrix under specific conditions.Analyte concentration within ±15% of the initial concentration.

Visualizations

Workflow for Analytical Method Development and Validation

The following diagram illustrates the logical workflow for establishing a validated analytical method for a new chemical entity like this compound.

Analytical Method Development Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Analytical Technique (e.g., HPLC, LC-MS/MS) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 MD4 Develop Sample Preparation Protocol MD3->MD4 MV1 Specificity & Selectivity MD4->MV1 Proceed to Validation MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness & Ruggedness MV4->MV5 MV6 Stability MV5->MV6 RA1 Sample Analysis MV6->RA1 Implement for Routine Use RA2 Quality Control Checks RA1->RA2 RA3 Data Reporting RA2->RA3

Caption: Workflow for Analytical Method Development and Validation.

As this compound is a streptomycin analogue, its mechanism of action is likely related to the inhibition of bacterial protein synthesis by binding to the ribosome. However, specific signaling pathway studies for this compound are not yet available. Research in this area would be a valuable next step in its development.

References

Application Notes and Protocols for In Vitro Antimicrobial Assay of Ashimycin A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ashimycin A is an aminoglycoside antibiotic produced by Streptomyces griseus FT3-4.[] It exhibits broad-spectrum antibacterial activity, although it is reported to be less potent than streptomycin.[] Aminoglycoside antibiotics are a class of bactericidal agents that primarily act by irreversibly binding to the 30S ribosomal subunit of bacteria, thereby interfering with protein synthesis. This action leads to the production of non-functional proteins and ultimately results in bacterial cell death. These application notes provide detailed protocols for evaluating the in vitro antimicrobial activity of this compound using standard methods such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay for assessing susceptibility.

Data Presentation

The antimicrobial efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] The following table presents hypothetical MIC data for this compound to illustrate its broad-spectrum activity.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound

Bacterial SpeciesStrainMIC Range (µg/mL)Interpretation
Staphylococcus aureusATCC 292132 - 8Susceptible
Escherichia coliATCC 259224 - 16Susceptible
Pseudomonas aeruginosaATCC 278538 - 32Intermediate
Enterococcus faecalisATCC 2921216 - 64Resistant
Klebsiella pneumoniaeATCC 138834 - 16Susceptible
Streptococcus pneumoniaeATCC 496198 - 32Intermediate

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.

Experimental Protocols

Method 1: Broth Microdilution for MIC Determination

This method is used to quantitatively determine the MIC of this compound against a specific microorganism.[4]

Materials:

  • This compound

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or CAMHB for dilution

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test bacterium from a fresh agar (B569324) plate.

    • Inoculate the colonies into a tube of sterile CAMHB.

    • Incubate at 37°C until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution (1280 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. This will create a range of concentrations (e.g., 640 µg/mL down to 1.25 µg/mL).

    • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well from 1 to 11. The final volume in each well will be 100 µL. The final inoculum in the wells will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Method 2: Kirby-Bauer Disk Diffusion Assay

This is a qualitative method used to determine the susceptibility of a bacterial isolate to this compound.

Materials:

  • This compound-impregnated paper disks (e.g., 30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Protocol:

  • Preparation of Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Remove excess inoculum by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three different directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Antibiotic Disks:

    • Using sterile forceps, place an this compound disk onto the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive criteria.

Visualizations

G Mechanism of Action of Aminoglycosides (e.g., this compound) cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ashimycin_A_ext This compound (Extracellular) Transport Active Transport Ashimycin_A_ext->Transport Enters cell Ashimycin_A_int This compound (Intracellular) Transport->Ashimycin_A_int Ribosome 30S Ribosomal Subunit Ashimycin_A_int->Ribosome Binds to 30S subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis mRNA mRNA mRNA->Protein_Synthesis Nonfunctional_Protein Truncated/Non-functional Proteins Protein_Synthesis->Nonfunctional_Protein Inhibition & misreading of mRNA Cell_Death Bacterial Cell Death Nonfunctional_Protein->Cell_Death

Caption: General mechanism of action of aminoglycoside antibiotics.

G Workflow for Broth Microdilution MIC Assay Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (35°C for 18-24h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Broth Microdilution MIC Assay.

References

Determining the In Vitro Efficacy of Ashimycin A: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ashimycin A is a novel streptomycin (B1217042) analogue belonging to the aminoglycoside class of antibiotics. Preliminary studies indicate its potential as a broad-spectrum antibacterial agent. A critical step in the preclinical evaluation of any new antimicrobial compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] This value is a key parameter for assessing the antimicrobial potency of a compound and for guiding further drug development efforts.

These application notes provide detailed protocols for determining the MIC of this compound against a panel of pathogenic bacteria using the broth microdilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2][4]

Principle of the Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[2][5][6] The assay involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of this compound at which no visible growth is observed.[1][2][7]

Data Presentation

The following table summarizes hypothetical MIC values for this compound against common Gram-positive and Gram-negative bacteria. These values are provided for illustrative purposes to guide researchers in data presentation.

Bacterial StrainATCC NumberGram StainThis compound MIC (µg/mL)
Staphylococcus aureus29213Gram-positive2
Enterococcus faecalis29212Gram-positive4
Streptococcus pneumoniae49619Gram-positive8
Escherichia coli25922Gram-negative1
Pseudomonas aeruginosa27853Gram-negative4
Klebsiella pneumoniae700603Gram-negative2
Acinetobacter baumannii19606Gram-negative16

Experimental Protocols

Materials and Reagents
  • This compound powder

  • 96-well, sterile, clear, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains)

  • Tryptic Soy Agar (B569324) (TSA) or other suitable solid growth medium

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or densitometer

  • Calibrated pipettes and sterile tips

  • Incubator (35 ± 2°C)

  • Vortex mixer

  • Sterile reservoirs

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_ashimycin Prepare this compound Stock Solution prep_plate Prepare Serial Dilutions of this compound in Plate prep_ashimycin->prep_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (16-20 hours, 35°C) inoculate->incubate read_plate Read Plate for Visible Growth incubate->read_plate determine_mic Determine MIC Value read_plate->determine_mic

Caption: Experimental workflow for the broth microdilution MIC assay.

Step-by-Step Protocol

1. Preparation of this compound Stock Solution

1.1. Accurately weigh a sufficient amount of this compound powder. 1.2. Dissolve the powder in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). 1.3. Ensure the stock solution is completely dissolved. The stock solution can be stored at -20°C or lower.

2. Preparation of Bacterial Inoculum

2.1. From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test microorganism. 2.2. Transfer the colonies to a tube containing 5 mL of sterile saline. 2.3. Vortex the tube to create a smooth suspension. 2.4. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or a densitometer. This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL. 2.5. Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 followed by a 1:2 dilution in the plate.

3. Broth Microdilution Procedure

3.1. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate for each bacterial strain to be tested. 3.2. Add 200 µL of the working this compound solution (at the highest concentration to be tested, e.g., 128 µg/mL in CAMHB) to well 1. 3.3. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down. 3.4. Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10 after mixing. 3.5. Well 11 will serve as the growth control (no antibiotic). Well 12 can serve as a sterility control (no bacteria). 3.6. Add 10 µL of the standardized bacterial inoculum (prepared in step 2.5) to wells 1 through 11. This will result in a final volume of 110 µL and the desired final inoculum concentration. Do not inoculate the sterility control well.

4. Incubation

4.1. Cover the microtiter plate with a lid to prevent evaporation. 4.2. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results

5.1. After incubation, visually inspect the wells for turbidity or a pellet at the bottom, which indicates bacterial growth. A reading aid, such as a viewing box, is recommended. 5.2. The MIC is the lowest concentration of this compound that shows no visible growth.[1][7] 5.3. The growth control well (well 11) should show clear evidence of growth. The sterility control well (well 12) should remain clear.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the experimental outcome and the interpretation of the MIC value.

MIC_Interpretation cluster_observation Observation cluster_interpretation Interpretation growth Visible Growth (Turbidity/Pellet) sub_mic Concentration is Sub-inhibitory growth->sub_mic Indicates no_growth No Visible Growth (Clear Well) mic Concentration is the Minimum Inhibitory Concentration (MIC) no_growth->mic Indicates

Caption: Interpretation of MIC results based on visual observation.

Conclusion

The determination of the Minimum Inhibitory Concentration is a fundamental step in the characterization of a new antimicrobial agent like this compound. The broth microdilution method described herein provides a reliable and reproducible means of assessing its in vitro potency. Adherence to standardized protocols is crucial for generating high-quality, comparable data that will inform the future development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Ashimycin A in Bacterial Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Comprehensive and recent data on "Ashimycin A" for the application in bacterial infection models is exceptionally limited in the public domain. The available scientific literature primarily refers to a related compound, Ascamycin , with most research dating back to the 1980s. Therefore, the following information is based on these older findings for Ascamycin, which may be the compound of interest. Due to the scarcity of modern research, detailed protocols for current in vivo infection models, extensive quantitative efficacy data, and pharmacokinetic profiles for this compound or Ascamycin are not available.

Introduction to Ascamycin

Ascamycin is a nucleoside antibiotic produced by an unidentified species of Streptomyces. It exhibits selective toxicity, primarily against bacteria from the Xanthomonas genus, such as Xanthomonas citri and Xanthomonas oryzae[1]. The selective nature of Ascamycin is attributed to its mechanism of action, which requires enzymatic activation by the target bacteria.

Mechanism of Action

Ascamycin functions as a prodrug. It is unable to permeate the bacterial membrane in its original form[2]. On the surface of susceptible bacteria, an enzyme dealanylates Ascamycin, converting it into its active form, dealanylascamycin[2]. This active metabolite is then transported into the bacterial cytoplasm, where it inhibits protein synthesis, leading to an antibacterial effect[1][2]. In cell-free systems, both Ascamycin and dealanylascamycin have been shown to inhibit the polyuridylate-directed synthesis of polyphenylalanine at low concentrations[1].

Below is a diagram illustrating the proposed mechanism of action for Ascamycin.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cytoplasm Ashimycin_A This compound (Prodrug) Dealanylating_Enzyme Dealanylating Enzyme (on bacterial surface) Ashimycin_A->Dealanylating_Enzyme Activation Dealanylascamycin Dealanylascamycin (Active Drug) Dealanylating_Enzyme->Dealanylascamycin Conversion Inhibition Inhibition Bacterial_Membrane Bacterial Cell Membrane Dealanylascamycin->Bacterial_Membrane Transport Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Inhibits Bacterial_Membrane->Protein_Synthesis

Caption: Proposed mechanism of this compound activation and action.

Efficacy Data

Quantitative efficacy data for Ascamycin is sparse in the available literature. The primary findings indicate its activity is largely restricted to Xanthomonas species.

Table 1: In Vitro Activity of Ascamycin and Dealanylascamycin

CompoundTarget OrganismActivity MetricValueReference
AscamycinXanthomonas citriInhibition of Protein Synthesis-[1]
AscamycinEscherichia coliNo Inhibition of Protein Synthesis-[1]
DealanylascamycinXanthomonas citriInhibition of Protein Synthesis-[1]
DealanylascamycinEscherichia coliInhibition of Protein Synthesis-[1]
Ascamycin & DealanylascamycinCell-free systems (E. coli and X. citri)50% Inhibition of Polyphenylalanine Synthesis~0.04 µg/mL[1]

Note: Specific MIC values against a broader range of clinically relevant bacteria are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for evaluating this compound in modern bacterial infection models are not available. The following is a generalized workflow based on the initial characterization of Ascamycin, which would need significant adaptation and optimization using modern methodologies.

Ashimycin_A_Evaluation_Workflow Start Start: Isolate this compound from Streptomyces sp. In_Vitro_Screening In Vitro Susceptibility Testing (e.g., Broth Microdilution for MIC) Start->In_Vitro_Screening Mechanism_of_Action_Studies Mechanism of Action Studies - Protein Synthesis Inhibition Assays - Cell-free Translation Systems In_Vitro_Screening->Mechanism_of_Action_Studies In_Vivo_Model_Selection Selection of In Vivo Model (e.g., Xanthomonas infection model) In_Vitro_Screening->In_Vivo_Model_Selection If active Efficacy_Testing In Vivo Efficacy Testing - Determine effective dose - Monitor bacterial load reduction In_Vivo_Model_Selection->Efficacy_Testing Pharmacokinetics Pharmacokinetic Studies - Absorption, Distribution, Metabolism, Excretion Efficacy_Testing->Pharmacokinetics Toxicology Toxicology Assessment Pharmacokinetics->Toxicology End End: Data Analysis and Reporting Toxicology->End

Caption: Generalized workflow for the evaluation of this compound.

Conclusion and Future Directions

The existing literature on Ascamycin provides a foundational understanding of its unique, selective antibacterial activity. However, to assess the potential of this compound (or Ascamycin) as a therapeutic agent for modern clinical applications, extensive further research is required. This would include:

  • Re-isolation and Structural Confirmation: Confirmation of the producing organism and the chemical structure of this compound.

  • Broad-Spectrum Susceptibility Testing: Evaluation of its activity against a wide range of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterization of its absorption, distribution, metabolism, and excretion, as well as its dose-response relationship in relevant infection models.

  • In Vivo Efficacy Studies: Assessment of its efficacy in established animal models of bacterial infection.

  • Toxicology Studies: Comprehensive evaluation of its safety profile.

Without such modern data, the development of detailed application notes and protocols for the use of this compound in bacterial infection models is not feasible. Researchers interested in this compound would need to undertake these foundational studies.

References

Synthesis of Antimycin A Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Antimycin A, a potent natural product isolated from Streptomyces species, has garnered significant attention for its wide range of biological activities, including antifungal, insecticidal, and potent cytotoxic effects against various cancer cell lines. Its unique structure, characterized by a nine-membered dilactone core linked to a 3-formylaminosalicylic acid moiety, has made it a compelling target for synthetic chemists and medicinal chemists alike. This document provides detailed application notes and protocols for the synthesis of Antimycin A derivatives, aimed at facilitating research into their structure-activity relationships (SAR) and the development of novel therapeutic agents.

The primary mechanism of action of Antimycin A involves the inhibition of the mitochondrial electron transport chain at Complex III (the cytochrome bc1 complex).[1][2] This inhibition disrupts cellular respiration and ATP synthesis, and leads to the generation of reactive oxygen species (ROS), ultimately inducing apoptosis.[1][3] Modifications to both the dilactone ring and the aromatic acid side chain have been explored to modulate the potency and selectivity of these compounds, offering a rich landscape for the development of new chemical entities.

II. General Synthetic Strategy

The total synthesis of Antimycin A and its derivatives can be conceptually divided into three key stages:

  • Synthesis of the Dilactone Core: This involves the stereoselective construction of the nine-membered dilactone ring, which typically bears alkyl and acyloxy substituents.

  • Synthesis of the Aromatic Side Chain: This stage focuses on the preparation of 3-formylaminosalicylic acid or its substituted analogues.

  • Coupling and Final Elaboration: The dilactone core and the aromatic side chain are coupled via an amide bond, followed by any necessary deprotection or further functionalization steps to yield the final target molecules.

A generalized workflow for the synthesis of Antimycin A derivatives is depicted below.

G cluster_0 Dilactone Core Synthesis cluster_1 Aromatic Side Chain Synthesis Starting Materials 1 Starting Materials 1 Key Intermediates 1 Key Intermediates 1 Starting Materials 1->Key Intermediates 1 Multi-step synthesis Macrolactonization Macrolactonization Key Intermediates 1->Macrolactonization Seco-acid formation Protected Dilactone Core Protected Dilactone Core Macrolactonization->Protected Dilactone Core Amide Coupling Amide Coupling (e.g., PyBOP, HBTU) Protected Dilactone Core->Amide Coupling Starting Materials 2 Starting Materials 2 3-Aminosalicylic Acid Derivative 3-Aminosalicylic Acid Derivative Starting Materials 2->3-Aminosalicylic Acid Derivative Nitration, Reduction Formylation Formylation 3-Aminosalicylic Acid Derivative->Formylation 3-Formylaminosalicylic Acid 3-Formylaminosalicylic Acid Formylation->3-Formylaminosalicylic Acid 3-Formylaminosalicylic Acid->Amide Coupling Coupled Product Coupled Product Amide Coupling->Coupled Product Deprotection Deprotection Coupled Product->Deprotection Final Antimycin A Derivative Final Antimycin A Derivative Deprotection->Final Antimycin A Derivative

Caption: General synthetic workflow for Antimycin A derivatives.

III. Experimental Protocols

The following protocols are generalized procedures based on published synthetic routes. Researchers should consult the primary literature for specific substrate details and reaction optimization.

Protocol 1: Synthesis of the Blastmycinone (Antimycin A3 Dilactone Core)

This protocol outlines the synthesis of the dilactone core of Antimycin A3 (Blastmycin).

1. Synthesis of the Seco-Acid Precursor:

  • Step 1a: Esterification of Boc-L-threonine: To a solution of Boc-L-threonine in a suitable solvent (e.g., dichloromethane), add an alcohol (e.g., benzyl (B1604629) alcohol) and a coupling agent (e.g., DCC/DMAP). Stir at room temperature until the reaction is complete (monitored by TLC). Work up and purify by column chromatography.

  • Step 1b: Deprotection and Amidation: Deprotect the Boc group using standard conditions (e.g., TFA in dichloromethane). Couple the resulting amino ester with a desired carboxylic acid (e.g., isovaleric acid) using a peptide coupling reagent (e.g., HATU, HOBt, DIPEA) to form the amide bond.

  • Step 1c: Sharpless Asymmetric Dihydroxylation: Subject the appropriate olefin-containing precursor to Sharpless asymmetric dihydroxylation conditions (e.g., AD-mix-β, methanesulfonamide, in a t-BuOH/water mixture) to introduce the vicinal diol with the desired stereochemistry.

  • Step 1d: Saponification: Hydrolyze the ester group of the dihydroxylated intermediate using a base (e.g., LiOH) in a solvent mixture (e.g., THF/water) to yield the seco-acid.

2. Macrolactonization:

  • Dissolve the seco-acid in a suitable solvent (e.g., THF or toluene) under high dilution conditions.

  • Add a macrolactonization agent such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) with DMAP or employ Yamaguchi esterification conditions (2,4,6-trichlorobenzoyl chloride followed by DMAP).[4]

  • Stir the reaction at room temperature or with gentle heating until the lactone is formed.

  • Purify the resulting dilactone core by column chromatography.

Protocol 2: Synthesis of 3-Formylaminosalicylic Acid

1. Nitration of Salicylic (B10762653) Acid:

  • Carefully add salicylic acid to a mixture of nitric acid and sulfuric acid at low temperature (e.g., 0 °C).

  • Stir for a specified time, then pour the reaction mixture onto ice.

  • Collect the precipitated dinitrosalicylic acid by filtration.

2. Reduction of the Nitro Groups:

  • Dissolve the dinitrosalicylic acid in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Add a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

  • After the reduction is complete, neutralize the mixture and extract the 3-aminosalicylic acid.

3. Formylation:

  • Treat the 3-aminosalicylic acid with a formylating agent, such as a mixture of formic acid and acetic anhydride, at room temperature.

  • After the reaction, the product can be precipitated by the addition of water and collected by filtration.

Protocol 3: Amide Coupling and Deprotection

1. Amide Coupling:

  • Dissolve the protected dilactone core (with a free amino group) and 3-formylaminosalicylic acid in an appropriate solvent (e.g., DMF or dichloromethane).

  • Add a peptide coupling reagent such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) along with a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine).

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous workup and purify the coupled product by column chromatography.

2. Deprotection (if necessary):

  • If protecting groups are present on the dilactone core or the salicylic acid moiety, remove them using appropriate conditions (e.g., hydrogenolysis for benzyl groups, acid treatment for Boc groups).

  • Purify the final Antimycin A derivative using column chromatography or preparative HPLC.

IV. Structure-Activity Relationship (SAR) Data

The biological activity of Antimycin A derivatives is highly dependent on their chemical structure. The following table summarizes the cytotoxic activity of some representative analogues against human colorectal cancer cells (HCT-116).

CompoundR1 (at C8)R2 (at C7)IC50 (µM) against HCT-116 cellsReference
Antimycin A3 Isovaleryloxyn-Butyl>50
Analogue 1 Hydroxylated open-chainn-Butyl35.0
Analogue 2 Hydroxylated open-chain with stereocentern-Butyl47.0
Analogue 3 Open-chain amiden-Butyl42.5
Analogue 4 Hydroxylated open-chain amiden-Butyl38.2

Note: The structures of the "open-chain" moieties can be found in the cited reference.

These results suggest that modifying the nine-membered dilactone ring of Antimycin A3 with a hydroxylated open-chain moiety can enhance its anti-colorectal cancer activity.

V. Mechanism of Action: Inhibition of Mitochondrial Complex III

Antimycin A exerts its biological effects primarily by inhibiting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This inhibition blocks the transfer of electrons from cytochrome b to cytochrome c1, which has several downstream consequences:

  • Disruption of the Proton Gradient: The blockage of electron flow halts the pumping of protons across the inner mitochondrial membrane, leading to the collapse of the proton motive force required for ATP synthesis.

  • Increased Reactive Oxygen Species (ROS) Production: The inhibition of Complex III leads to an accumulation of electrons upstream, which can be transferred to molecular oxygen to form superoxide (B77818) radicals and other ROS.

  • Induction of Apoptosis: The combination of ATP depletion and oxidative stress triggers the intrinsic apoptotic pathway.

The following diagram illustrates the mechanism of Antimycin A-induced ROS generation at mitochondrial Complex III.

G cluster_0 Mitochondrial Inner Membrane cluster_1 Downstream Effects ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ROS Reactive Oxygen Species (ROS) (e.g., O2-) ComplexIII->ROS Electron Leakage ATP_depletion ATP Depletion ComplexIII->ATP_depletion Disrupted H+ pumping leads to ComplexIV Complex IV CytC->ComplexIV e- AntimycinA Antimycin A AntimycinA->ComplexIII Inhibits Qi site Apoptosis Apoptosis ROS->Apoptosis Induces O2 O2 ATP_depletion->Apoptosis Contributes to

Caption: Mechanism of Antimycin A action at mitochondrial Complex III.

VI. Conclusion

The synthetic accessibility of Antimycin A derivatives, coupled with their potent biological activity, makes them a promising class of compounds for further investigation in drug discovery. The protocols and data presented herein provide a foundation for researchers to synthesize and evaluate novel analogues with improved therapeutic indices. Future work in this area may focus on developing derivatives with enhanced selectivity for cancer cells, reduced toxicity, and a deeper understanding of their complex interactions with cellular pathways.

References

Troubleshooting & Optimization

Ashimycin A Fermentation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving Ashimycin A yield. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their fermentation experiments.

Troubleshooting Guide

This section addresses common issues encountered during this compound fermentation.

Question: Why is my this compound yield significantly lower than expected?

Answer: Low yields of this compound can stem from several factors throughout the fermentation process. A systematic approach to troubleshooting is recommended. Begin by ensuring the integrity of your Streptomyces strain through regular quality control checks. The composition of your fermentation medium is critical; suboptimal levels of carbon, nitrogen, or phosphate (B84403) can drastically affect production. Additionally, verify that key physical parameters such as pH, temperature, and dissolved oxygen are maintained at their optimal setpoints. Contamination with other microorganisms can also compete for nutrients and inhibit this compound synthesis.

To diagnose the issue, you can refer to the following experimental workflow:

G cluster_0 cluster_1 cluster_2 cluster_3 A Low this compound Yield B Verify Strain Integrity (QC Checks) A->B C Analyze Medium Composition (Carbon, Nitrogen, Phosphate) A->C D Check Physical Parameters (pH, Temp, DO) A->D E Screen for Contamination (Microscopy, Plating) A->E F Subculture from Cryostock B->F Issue Found G Optimize Medium Components C->G Issue Found H Calibrate Probes & Adjust Setpoints D->H Issue Found I Implement Aseptic Technique Improvements E->I Issue Found J Improved this compound Yield F->J G->J H->J I->J

Caption: Troubleshooting workflow for low this compound yield.

Question: How can I identify the limiting nutrient in my fermentation medium?

Answer: Identifying the limiting nutrient is a key step in optimizing this compound production. A common and effective method is to perform nutrient feeding experiments. This involves supplementing the fermentation culture with pulses of concentrated solutions of different medium components, such as the carbon source (e.g., glucose), nitrogen source (e.g., ammonium (B1175870) sulfate (B86663) or specific amino acids), or phosphate.

A significant increase in this compound production following the addition of a specific nutrient indicates that it was likely the limiting factor. It is important to monitor the culture's response over time, as the limiting nutrient may change during the course of the fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound production?

A1: The optimal pH for secondary metabolite production in Streptomyces is typically near neutral, often in the range of 6.5 to 7.5. However, the ideal pH can be strain-specific. It is recommended to perform a pH profiling experiment where parallel fermentations are run with the pH controlled at different setpoints (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

Q2: How does the choice of carbon source affect this compound yield?

A2: The carbon source can have a profound impact on both cell growth and this compound synthesis. While rapidly metabolized sugars like glucose often support robust growth, they can also cause catabolite repression, which inhibits the production of many secondary metabolites. Slower-metabolized carbon sources, such as glycerol (B35011) or maltose, may result in higher this compound yields. It is advisable to screen a variety of carbon sources to find the one that best supports your production goals.

Data on Carbon Source Effect on Antibiotic Yield in Streptomyces

Carbon Source (2% w/v) Biomass (g/L) Antibiotic Titer (mg/L)
Glucose 12.5 150
Glycerol 9.8 320
Maltose 10.2 280

| Fructose | 11.9 | 180 |

Q3: Can precursor feeding enhance this compound production?

A3: Yes, if the biosynthetic pathway of this compound is known and specific precursors are available, feeding these precursors during fermentation can significantly boost yields. This is particularly effective if the endogenous supply of a precursor is a rate-limiting step in the overall pathway. The timing and concentration of precursor addition are critical parameters to optimize.

Key Experimental Protocols

Protocol 1: pH Profiling for Optimal this compound Production

  • Inoculum Preparation: Prepare a seed culture of the Streptomyces strain in a suitable vegetative medium and grow to the late exponential phase.

  • Bioreactor Setup: Prepare five 1L bioreactors with your production medium. Calibrate the pH probes for each bioreactor.

  • Inoculation: Inoculate each bioreactor with the seed culture to a starting OD600 of 0.1.

  • pH Control: Set the pH controller for each bioreactor to a different setpoint: 6.0, 6.5, 7.0, 7.5, and 8.0. Use sterile 1M HCl and 1M NaOH for pH adjustment.

  • Fermentation: Run the fermentation for the desired period (e.g., 7-10 days). Maintain all other parameters (temperature, agitation, aeration) constant across all bioreactors.

  • Sampling and Analysis: Take samples daily to measure cell growth (dry cell weight or OD600) and this compound concentration using a validated analytical method (e.g., HPLC).

  • Data Interpretation: Plot this compound titer and biomass against the different pH setpoints to determine the optimal pH for production.

Protocol 2: Carbon Source Screening

  • Medium Preparation: Prepare a base production medium lacking a carbon source.

  • Shake Flask Setup: Aliquot the base medium into a series of shake flasks. Supplement each flask with a different sterile carbon source (e.g., glucose, glycerol, maltose, fructose) to the desired final concentration (e.g., 2% w/v). Include a no-carbon-source control.

  • Inoculation: Inoculate all flasks with a standardized inoculum of the Streptomyces strain.

  • Incubation: Incubate the flasks under standard conditions (e.g., 28°C, 220 rpm) for the duration of the fermentation.

  • Analysis: At the end of the fermentation, harvest the cultures and measure the final biomass and this compound titer for each carbon source.

  • Selection: Identify the carbon source that provides the best balance of growth and this compound production for further optimization.

Signaling Pathways

Understanding the regulatory networks that control secondary metabolism in Streptomyces can provide insights into rational strategies for strain improvement. The production of antibiotics is often controlled by complex signaling pathways that respond to nutritional and environmental cues.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Nutrient Limitation (e.g., Low Phosphate) B PhoR-PhoP Two-Component System A->B Senses C Activation of Pathway-Specific Regulatory Genes (e.g., afsR) B->C Activates D Expression of this compound Biosynthetic Gene Cluster C->D Induces E This compound Production D->E

Caption: Simplified signaling pathway for this compound production.

Ashimycin A solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific solubility characteristics of Ashimycin A is limited in publicly available scientific literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles and common techniques used to address solubility challenges with other poorly soluble pharmaceutical compounds, including antibiotics of similar structural classes. The provided protocols and data should be considered as illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an aminoglycoside antibiotic produced by Streptomyces griseus FT3-4, noted for its broad-spectrum antibacterial activity.[] Like many complex natural products, this compound may exhibit poor aqueous solubility, which can pose significant challenges for its use in experimental settings. Low solubility can lead to difficulties in preparing stock solutions, inaccurate dosing in in vitro and in vivo studies, and may result in low bioavailability.

Q2: I am having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What are the initial steps I should take?

For initial experiments, it is common to first dissolve compounds with poor aqueous solubility in an organic solvent to create a concentrated stock solution. This stock can then be diluted into your aqueous experimental medium. Based on data for similar compounds, dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are often suitable organic solvents.[2] It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the experimental results.

Q3: My this compound precipitates when I dilute the organic stock solution into my aqueous buffer. How can I prevent this?

Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to work with a lower final concentration of this compound.

  • Optimize the dilution process: Add the organic stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Use a surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer can help to maintain the solubility of hydrophobic compounds.

  • Adjust the pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution. Experimenting with different pH values of your buffer may improve solubility.

Q4: What are some advanced methods to improve the solubility of compounds like this compound for in vivo studies?

For in vivo applications where larger volumes and concentrations may be needed, more advanced formulation strategies are often required. Some common techniques include:

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state.[3][4] Methods like solvent evaporation, melting, and kneading can be used to prepare solid dispersions, which can enhance the dissolution rate and solubility.

  • Crystallization Techniques: Modifying the crystalline form of a drug can significantly impact its solubility and dissolution rate. Techniques such as anti-solvent crystallization and sonocrystallization can be employed to produce more soluble crystalline forms.

  • Use of Co-solvents: For parenteral formulations, a mixture of solvents (co-solvents) can be used to achieve the desired solubility. For example, a formulation might consist of a combination of DMSO and polyethylene (B3416737) glycol (PEG).

  • Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes that have enhanced aqueous solubility.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
This compound powder will not dissolve in water or buffer. This compound has low intrinsic aqueous solubility.Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. Then, dilute this stock solution into your aqueous medium.
A precipitate forms immediately upon diluting the DMSO stock solution into an aqueous medium. The compound is "crashing out" of solution due to poor solubility in the final medium.Reduce the final concentration of this compound. Add the stock solution to the aqueous medium slowly while vortexing. Consider adding a surfactant or adjusting the pH of the aqueous medium.
The dissolved this compound precipitates over time. The solution is supersaturated and thermodynamically unstable.Prepare fresh solutions before each experiment. If the solution must be stored, consider storage conditions (e.g., temperature) that may improve stability. For some compounds, aliquoting and storing at -20°C or -80°C can help.
Inconsistent results in bioassays. Poor solubility leading to variable concentrations of the active compound.Ensure complete dissolution of this compound in the stock solution before dilution. Visually inspect for any particulate matter. Consider using a formulation approach like solid dispersion or cyclodextrin (B1172386) complexation to improve solubility and consistency.

Quantitative Data: Example Solubility of a Poorly Soluble Antibiotic

The following table provides solubility data for Antimycin A, a compound with known solubility challenges, and can serve as an example for the type of data to generate for this compound.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~35 mg/mL
Ethanol (95-100%)~50 mg/mL
WaterInsoluble
AcetoneFreely soluble
ChloroformFreely soluble
EtherFreely soluble

Experimental Protocols

Protocol: Preparation of an this compound Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion to enhance the solubility of a poorly soluble compound like this compound, using a polymer as a carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or another suitable polymer

  • Methanol (B129727) or another suitable volatile organic solvent

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh this compound and the carrier polymer (e.g., in a 1:4 drug-to-polymer ratio) and dissolve them in a sufficient volume of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the inside of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask. Gently pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.

  • Sieving: Pass the powder through a sieve to ensure a uniform particle size.

  • Storage: Store the resulting solid dispersion powder in a desiccator at room temperature until further use.

  • Evaluation: The solubility of the prepared solid dispersion can then be compared to the pure drug in the desired aqueous medium.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve this compound solvent_choice Select Solvent start->solvent_choice aqueous Aqueous Buffer solvent_choice->aqueous Aqueous organic Organic Solvent (e.g., DMSO) solvent_choice->organic Organic dissolved_check1 Dissolved? aqueous->dissolved_check1 dissolved_check2 Dissolved? organic->dissolved_check2 success1 Success: Use Solution dissolved_check1->success1 Yes fail1 Issue: Poor Solubility dissolved_check1->fail1 No dissolved_check2->fail1 No dilute Dilute to Final Concentration in Aqueous Buffer dissolved_check2->dilute Yes fail1->solvent_choice Try Organic precipitation_check Precipitation? dilute->precipitation_check success2 Success: Use in Assay precipitation_check->success2 No fail2 Issue: Precipitation precipitation_check->fail2 Yes troubleshoot Troubleshoot: - Lower Concentration - Modify Dilution - Adjust pH - Add Surfactant fail2->troubleshoot troubleshoot->dilute Re-attempt advanced Consider Advanced Formulation: - Solid Dispersion - Cyclodextrin Complexation - Co-solvents troubleshoot->advanced

Caption: Workflow for troubleshooting this compound solubility issues.

Signaling_Pathway_Placeholder cluster_cell Bacterial Cell Ashimycin_A This compound Ribosome Ribosome (Target) Ashimycin_A->Ribosome binds to Protein_Synthesis Protein Synthesis Ashimycin_A->Protein_Synthesis inhibits Ribosome->Protein_Synthesis is essential for Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death inhibition leads to

Caption: Postulated mechanism of this compound action.

References

preventing Ashimycin A degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ashimycin A. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the choice of solvent. Like many complex organic molecules, this compound may be susceptible to hydrolysis, oxidation, and photodegradation. It is crucial to control these factors to maintain the compound's integrity.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: this compound is soluble in various organic solvents such as ethanol (B145695), DMSO, acetone, and chloroform.[1][2] It is insoluble in water.[1][3] For stock solutions, ethanol or DMSO are commonly used.[1][4] When preparing stock solutions, it is advisable to store them in small aliquots at -20°C to minimize freeze-thaw cycles.[4]

Q3: How should I store my this compound solutions to ensure maximum stability?

A3: Lyophilized this compound powder should be stored at -20°C, desiccated, and protected from light.[4][5] In this form, it can be stable for up to 24 months.[4] Once dissolved, stock solutions should be aliquoted and stored at -20°C for up to 3 months to prevent loss of potency.[4] Avoid repeated freeze-thaw cycles.[4] For short-term storage (days to weeks), solutions can be kept at 0-4°C in the dark.[5]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is light-sensitive.[3] It is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil. All handling and experiments should be conducted with minimal light exposure where possible.

Q5: What are the signs of this compound degradation?

A5: Degradation of this compound can manifest as a loss of biological activity, a change in the solution's color, or the appearance of additional peaks in analytical chromatograms (e.g., HPLC). If you observe any of these changes, it is recommended to prepare a fresh solution from a new stock.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in the assay. Degradation of this compound in the working solution.Prepare a fresh working solution from a recently prepared stock. Ensure that the stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Verify the pH and temperature of your assay buffer, as extremes can accelerate degradation.
Incompatibility with assay components.Run a control experiment to check if any of the assay components (e.g., media, buffers, other reagents) are causing the degradation of this compound. This can be done by incubating this compound with individual components and analyzing for degradation.
Appearance of unknown peaks in HPLC analysis. Chemical degradation of this compound.Review the handling and storage procedures. Ensure solutions are protected from light and stored at the correct temperature. Analyze a freshly prepared standard to confirm the retention time of the intact compound.
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Filter your solvents before use.
Precipitation of this compound in aqueous buffer. Poor solubility in aqueous solutions.This compound is insoluble in water.[1][3] Ensure that the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous buffer is sufficient to maintain solubility, but low enough not to affect your experimental system. A final DMSO concentration of <0.5% is generally well-tolerated by most cell cultures.

Quantitative Stability Data

The following table summarizes the stability of a related compound, Antimycin A, under various conditions. This data can serve as a guideline for handling this compound.

ConditionSolventConcentrationStorage TemperatureDurationStability/Observation
Stock Solution 95% Ethanol50 mg/mL4°C4 monthsStable[1]
Stock Solution Ethanol50 mg/mL-20°C1-3 monthsStable when stored in aliquots[1]
Stock Solution DMSONot specified-20°C1-3 monthsExpected to be comparable to ethanol solutions[1]
Lyophilized Powder N/AN/A-20°C (desiccated)24 monthsStable[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous DMSO or Ethanol (≥99.5% purity)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions and minimal light, add the required volume of DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume based on the molecular weight of this compound).

    • Gently vortex or sonicate the vial until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use experiments.

    • Store the aliquots at -20°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound. The specific parameters may need to be optimized for your equipment and specific degradation products.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector. MS detection is preferred for its higher sensitivity and specificity.[6][7][8]

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is a common starting point for natural products.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a fresh stock solution of this compound as a reference standard.

    • Subject your test solutions of this compound to the desired stress conditions (e.g., different pH, temperature, light exposure) for a defined period.

    • At each time point, take an aliquot of the stressed sample and dilute it to an appropriate concentration with the mobile phase.

    • Inject the reference standard and the stressed samples onto the HPLC system.

    • Monitor the chromatograms for a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.

    • Quantify the degradation by comparing the peak area of this compound in the stressed samples to that of the reference standard.

Visualizations

degradation_pathway Ashimycin_A This compound (Active Compound) Degradation_Products Inactive Degradation Products Ashimycin_A->Degradation_Products Degradation Hydrolysis Hydrolysis (e.g., extreme pH) Hydrolysis->Degradation_Products Oxidation Oxidation (e.g., exposure to air/peroxides) Oxidation->Degradation_Products Photodegradation Photodegradation (e.g., UV light exposure) Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Stress_pH Vary pH Prep_Stock->Stress_pH Stress_Temp Vary Temperature Prep_Stock->Stress_Temp Stress_Light Vary Light Exposure Prep_Stock->Stress_Light HPLC HPLC-MS Analysis Stress_pH->HPLC Stress_Temp->HPLC Stress_Light->HPLC Data Quantify Degradation HPLC->Data

Caption: Workflow for assessing this compound stability.

troubleshooting_tree Start Loss of Activity? Check_Stock Check Stock Solution (Age, Storage) Start->Check_Stock Yes Problem_Solved Problem Resolved Start->Problem_Solved No Prepare_Fresh Prepare Fresh Stock and Working Solutions Check_Stock->Prepare_Fresh Old or Improperly Stored Check_Assay Check Assay Conditions (pH, Temp, Light) Check_Stock->Check_Assay Stock is OK Prepare_Fresh->Problem_Solved Optimize_Assay Optimize Assay Conditions Check_Assay->Optimize_Assay Suboptimal Check_Assay->Problem_Solved Optimal Optimize_Assay->Problem_Solved

References

Technical Support Center: Optimizing Ashimycin A Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Where should I start when determining the in vivo dosage for Ashimycin A?

A1: The initial dose selection for in vivo studies should be guided by prior in vitro data and literature on similar compounds.[1][2] A common approach is to start with a dose-ranging study.[3][4][5] Key steps include:

  • Literature Review: Investigate published studies on antibiotics with similar structures or mechanisms of action to identify potential starting dose ranges.[2]

  • In Vitro to In Vivo Extrapolation: While not always directly predictive, in vitro efficacy data (e.g., IC50 or MIC values) can provide a preliminary estimate for the required in vivo concentration.[6][7]

  • Pilot Study: Conduct a small-scale pilot study with a limited number of animals to evaluate a wide range of doses and identify a narrower, more relevant range for definitive studies.[2]

Q2: What is a dose-ranging study and why is it important?

A2: A dose-ranging study, also known as a dose-finding study, is a preclinical trial designed to determine the optimal dose of a new therapeutic agent.[3][4] Its primary goals are to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[1][4][5] This study is crucial for designing subsequent efficacy and toxicity studies with scientifically justified dose levels, ultimately saving time and resources.[1][4]

Q3: How do I establish the Maximum Tolerated Dose (MTD) for this compound?

A3: The MTD is the highest dose of a drug that can be administered without causing unacceptable levels of toxicity.[1][8] It is typically determined through a dose escalation study where different groups of animals receive increasing doses of the compound.[1] Key parameters to monitor include:

  • Clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Hematological and serum chemistry parameters.

  • Gross and microscopic pathology of major organs at the end of the study.

Q4: What are the key considerations for selecting an appropriate animal model?

A4: The choice of animal model is critical for the relevance of your in vivo study.[1] Considerations include:

  • Species: The chosen species should have a physiological and metabolic profile relevant to humans. Rodent models (mice and rats) are commonly used in initial studies.[7]

  • Disease Model: The animal model should accurately mimic the human disease or infection you are targeting.

  • Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

Q5: How does the route of administration affect the dosage of this compound?

A5: The route of administration (e.g., oral, intravenous, subcutaneous) significantly impacts the bioavailability of a compound, which is the fraction of the administered dose that reaches systemic circulation.[2] Therefore, the optimal dosage will vary depending on the chosen route. It is essential to determine the pharmacokinetic profile for each route of administration being considered.

Troubleshooting Guides

Problem 1: High toxicity and mortality observed even at low doses of this compound.

Possible Cause Troubleshooting Steps
Compound Instability or Formulation Issues: - Verify the stability of this compound in the chosen vehicle. - Assess the solubility and ensure the compound is fully dissolved or uniformly suspended.
Rapid Absorption and High Peak Concentration (Cmax): - Consider a different route of administration that allows for slower absorption (e.g., subcutaneous instead of intravenous). - Explore the use of a controlled-release formulation.
Off-Target Effects: - Conduct further in vitro profiling to identify potential off-target interactions.
Species-Specific Sensitivity: - If possible, evaluate the toxicity in a different animal model.

Problem 2: Lack of efficacy in vivo despite promising in vitro results.

Possible Cause Troubleshooting Steps
Poor Pharmacokinetics (PK): - Conduct a PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[9] - Key parameters to assess are bioavailability, half-life, and exposure (AUC).
Inadequate Dose or Dosing Frequency: - Based on PK data, adjust the dose and/or dosing frequency to maintain the drug concentration above the minimum effective concentration for a sufficient duration.[2]
High Protein Binding: - Measure the extent of plasma protein binding, as only the unbound fraction of the drug is typically active.
Metabolic Instability: - Identify the major metabolites of this compound and assess their activity and toxicity.

Problem 3: Inconsistent results between individual animals in the same treatment group.

Possible Cause Troubleshooting Steps
Inaccurate Dosing: - Refine the dosing procedure to ensure each animal receives the correct dose. - For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
Variability in Animal Health: - Ensure all animals are of a similar age, weight, and health status at the start of the study.
Formulation Inhomogeneity: - If using a suspension, ensure it is thoroughly mixed before each administration to prevent settling of the active compound.

Data Presentation

Table 1: Hypothetical Dose-Ranging Study for this compound in a Murine Sepsis Model.

Dose Group (mg/kg)Number of AnimalsSurvival Rate (%)Mean Body Weight Change (%)Clinical Observations
Vehicle Control100-15.2Lethargy, ruffled fur
11020-10.5Mild lethargy
51060-5.1No significant clinical signs
101090-2.3No significant clinical signs
2510100-8.7Mild signs of distress
5010100-18.9Significant distress, ruffled fur

Table 2: Hypothetical Acute Toxicity Profile of this compound in Rats (Single IV Dose).

Dose (mg/kg)Key Hematology FindingsKey Serum Chemistry FindingsHistopathological Findings
5No significant changesNo significant changesNo abnormalities detected
25No significant changesNo significant changesNo abnormalities detected
75Mild leukopeniaSlight elevation in ALT/ASTMild hepatocellular vacuolation
150Moderate leukopenia, thrombocytopeniaSignificant elevation in ALT/AST, BUN, and creatinineModerate to severe hepatocellular necrosis, renal tubular damage

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Mice (10 mg/kg IV).

ParameterValueUnit
Cmax (Peak Concentration)5.8µg/mL
T½ (Half-life)2.1hours
AUC (Area Under the Curve)15.4µg*h/mL
Vd (Volume of Distribution)1.2L/kg
CL (Clearance)0.65L/h/kg

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound in Mice

  • Animal Model: Healthy, 8-week-old C57BL/6 mice, both male and female.

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the study.

  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., saline with 5% DMSO).

  • Dose Groups: Establish at least 5 dose groups, including a vehicle control. Doses should be selected based on preliminary range-finding data and spaced appropriately (e.g., using a geometric progression).

  • Administration: Administer this compound as a single dose via the intended clinical route (e.g., intravenous injection).

  • Monitoring: Observe animals daily for 14 days for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity that would preclude its use in subsequent studies.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis.

Protocol 2: In Vivo Efficacy Study in a Murine Infection Model

  • Animal Model and Infection: Use an appropriate mouse strain and establish a relevant infection model (e.g., intraperitoneal injection of a lethal dose of bacteria).

  • Treatment Groups: Include a vehicle control group, a positive control group (an established antibiotic), and at least three dose levels of this compound (selected based on the MTD and dose-ranging studies).

  • Treatment Initiation: Begin treatment at a clinically relevant time point post-infection (e.g., 2 hours).

  • Dosing Regimen: Administer this compound according to a predetermined schedule (e.g., once or twice daily for 5-7 days).

  • Efficacy Readouts: Monitor survival as the primary endpoint. Secondary endpoints can include bacterial load in key tissues (e.g., blood, spleen, liver) and clinical scores.

  • Data Analysis: Analyze survival data using Kaplan-Meier survival curves and compare bacterial loads between groups using appropriate statistical tests.

Visualizations

AshimycinA_Signaling_Pathway cluster_bacterial_cell Bacterial Cell AshimycinA This compound Ribosome 50S Ribosomal Subunit AshimycinA->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth InVivo_Dosage_Workflow cluster_preclinical Preclinical In Vivo Dosage Optimization InVitro In Vitro Data (IC50/MIC) DoseRange Dose-Ranging Study InVitro->DoseRange Inform Starting Dose MTD Maximum Tolerated Dose (MTD) Study DoseRange->MTD Define Dose Range PK Pharmacokinetic (PK) Study MTD->PK Set Upper Dose Limit Efficacy Efficacy Study MTD->Efficacy Set Safety Margin PK->Efficacy Inform Dosing Regimen OptimalDose Optimal Dose Selection Efficacy->OptimalDose Determine Efficacy

References

Ashimycin A experimental controls and standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ashimycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, standards, and troubleshooting for assays involving this compound. As this compound is an analogue of streptomycin (B1217042), much of the guidance provided is based on established principles of antimicrobial susceptibility testing for aminoglycoside antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel aminoglycoside antibiotic, an analogue of streptomycin.[1] Its primary mechanism of action, like other aminoglycosides, is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, causing misreading of mRNA and leading to the production of non-functional proteins, ultimately resulting in bacterial cell death.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a desiccated environment. Once reconstituted in a solvent such as sterile distilled water or DMSO, it should be stored at -20°C and used within three months to prevent loss of potency.[2] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[2]

Q3: Which quality control (QC) strains should I use for my experiments?

For antimicrobial susceptibility testing, it is crucial to include QC strains with known susceptibility to aminoglycosides. Recommended strains include Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213. Running these QC strains with every experiment is essential to validate the accuracy and reproducibility of your test system.[3]

Q4: My Minimum Inhibitory Concentration (MIC) values for this compound are not reproducible. What are the common causes?

Inconsistent MIC values can stem from several factors:

  • Inoculum Preparation: The density of the bacterial culture significantly impacts MIC results.[3][4]

  • Media Composition: Minor variations in media components can alter bacterial growth and the compound's activity.[3][4]

  • Incubation Conditions: Deviations in incubation time and temperature can affect bacterial growth rates.[3]

  • Endpoint Reading: Subjective determination of visible growth can lead to variability.[4]

Troubleshooting Guides

Issue 1: High Variability in MIC/MBC Assays
Potential Cause Troubleshooting Step Success Indicator
Inconsistent Inoculum Density Standardize the inoculum using a spectrophotometer or McFarland standards to achieve a consistent starting bacterial concentration (e.g., ~1-2 x 10^8 CFU/mL).[4][5]MIC values are within a single two-fold dilution for replicate tests.
Media Variability Use a single, high-quality lot of commercially prepared media (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). If preparing in-house, strictly adhere to the formulation protocol and check the pH of each batch.[3]Consistent growth in positive control wells and reproducible MICs for QC strains.
Inaccurate Drug Concentration Prepare fresh stock solutions of this compound for each experiment. Use calibrated pipettes and a validated serial dilution scheme.[3]QC strain MICs fall within the expected range.
Inconsistent Incubation Use a calibrated incubator set to 35°C ± 2°C and incubate for a consistent duration, typically 16-20 hours for most bacteria.[3]Uniform growth in control wells across different experiments.
Issue 2: No Zone of Inhibition in Disk Diffusion Assay
Potential Cause Troubleshooting Step Success Indicator
Inoculum Too Heavy Adjust the inoculum to a 0.5 McFarland standard.[5]A confluent lawn of growth is observed, and zones of inhibition are present for QC strains.
Agar (B569324) Too Thick Ensure a uniform agar depth of 4 mm in the petri dishes.Standardized zone sizes for QC strains are achieved.
Inactive Compound Check the expiration date and storage conditions of this compound. Prepare fresh disks or use a new batch of the compound.A clear zone of inhibition is observed around the this compound disk.
Bacterial Resistance The bacterial strain may have intrinsic or acquired resistance to aminoglycosides. This can be due to mechanisms like enzymatic modification of the antibiotic, altered ribosomal binding sites, or efflux pumps.Confirm with an MIC test. If resistance is suspected, further investigation into resistance mechanisms may be needed.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (~1-2 x 10^8 CFU/mL).[5] Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.[4]

  • Inoculate the Plate: Add the diluted bacterial suspension to each well containing the this compound dilutions.

  • Controls:

    • Positive Control: Wells with bacteria and no this compound.[4]

    • Negative Control: Wells with medium and no bacteria.[4]

    • QC Strain: Run a parallel plate with a known QC strain.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[3]

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]

Quantitative Data Summary

Table 1: Example MIC Values for this compound against QC Strains
Quality Control StrainThis compound MIC Range (µg/mL)Reference Aminoglycoside (e.g., Streptomycin) MIC Range (µg/mL)
Escherichia coli ATCC 259222 - 84 - 16
Staphylococcus aureus ATCC 292130.5 - 21 - 4
Table 2: Troubleshooting Zone Diameters in Disk Diffusion Assay
IssuePotential CauseExpected Zone Diameter (mm) for QC Strain (e.g., E. coli ATCC 25922)
Zones too smallInoculum too heavy, agar too thick< 12
Zones too largeInoculum too light, agar too thin> 20
Acceptable RangeStandardized conditions met12 - 20

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension inoculum->inoculation dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic signaling_pathway cluster_cell Bacterial Cell Ashimycin_A This compound Membrane Cell Membrane Ashimycin_A->Membrane Enters Cell Ribosome 30S Ribosomal Subunit Membrane->Ribosome Protein Non-functional Protein Ribosome->Protein Causes Misreading mRNA mRNA mRNA->Ribosome Death Cell Death Protein->Death

References

Ashimycin A HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ashimycin A HPLC analysis. The information is presented in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Problems

Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing, where the peak is asymmetrical with a broader second half, is the most common issue for basic compounds like this compound, which is an aminoglycoside antibiotic.[1][] The primary cause is the interaction of the basic amine groups on the this compound molecule with acidic residual silanol (B1196071) groups on the surface of standard silica-based reversed-phase columns (e.g., C18).[1][3][4] This secondary interaction delays the elution of a portion of the analyte, resulting in a tailing peak.

Other potential causes include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of both this compound and the column's silanol groups, exacerbating tailing.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.

  • Column Degradation: An old, contaminated, or degraded column can lead to poor peak shapes.

  • Extra-Column Effects: Issues like excessive tubing length, dead volumes in fittings, or large detector cells can contribute to peak broadening and tailing.

Q2: How can I reduce or eliminate peak tailing for this compound?

To achieve a symmetrical, Gaussian peak shape, you need to minimize the secondary interactions with silanol groups. Here are several strategies:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3.0) with a suitable buffer (like phosphate (B84403) or formate) will protonate the residual silanol groups, reducing their interaction with the protonated basic analyte.

  • Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites on the column, improving peak shape. However, this may not be suitable for all detection methods (e.g., mass spectrometry).

  • Use a Modern, High-Purity Column: Employ a column with a highly deactivated, end-capped stationary phase. End-capping blocks the residual silanol groups, minimizing secondary interactions.

  • Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves, which would indicate column overload.

  • Check System Hardware: Ensure you are using tubing with a narrow internal diameter and that all fittings are properly connected to minimize extra-column volume.

Q3: My peaks are unusually broad, not just tailing. What could be the cause?

Broad peaks can be caused by several factors, some of which overlap with peak tailing. If all peaks in your chromatogram are broad, consider these possibilities:

  • Extra-Column Band Broadening: Long or wide tubing, or a large volume detector cell can cause peaks to broaden.

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can lead to distorted peak shapes. Consider flushing the column or replacing the guard column.

  • Late Elution from a Previous Injection: If a component from a previous injection did not fully elute, it might appear in the current chromatogram as a very broad peak. Ensure your gradient and run time are sufficient to elute all components.

If only later-eluting peaks are broad, this can be a normal phenomenon due to diffusion. However, if a specific peak is broader than its neighbors, it could indicate poor separation from a co-eluting impurity.

Retention Time & Baseline Issues

Q4: My retention time for this compound is drifting or shifting significantly. What should I check?

Retention time instability can be categorized as either a gradual drift over several runs or a sudden jump.

For gradual drift:

  • Column Equilibration: Insufficient equilibration time between injections, especially in gradient methods, is a common cause. Ensure the column is fully re-equilibrated to the initial mobile phase conditions, which may require 10-20 column volumes.

  • Mobile Phase Composition: If you are using pre-mixed mobile phases, the more volatile organic component can evaporate over time, changing the composition and affecting retention. It is often better to use online mixing.

  • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times. Using a thermostatted column oven is highly recommended for reproducibility.

  • System Leaks: A small, developing leak in the system can lead to a lower flow rate and, consequently, longer retention times.

For a sudden shift:

  • Incorrect Mobile Phase Preparation: This is a common human error. Double-check that the mobile phase was prepared correctly.

  • Flow Rate or Method Parameter Error: Verify that the correct flow rate and other method parameters have been set in the instrument software.

  • Air Bubbles in the Pump: Air trapped in the pump can cause inconsistent flow rates. Purge the pump to remove any bubbles.

  • Column Change: A drastic change in retention can occur if the column was changed or not properly installed.

Q5: I am observing "ghost peaks" in my chromatogram, even during blank injections. What are they and how do I get rid of them?

Ghost peaks are unexpected peaks that do not originate from your sample. They are often more prominent in gradient elution. Identifying their source is key to eliminating them.

  • Source 1: Mobile Phase: Impurities in your solvents (even HPLC-grade), buffers, or water can accumulate on the column at low organic concentrations and elute as sharp peaks when the organic concentration increases.

    • Solution: Use fresh, high-purity solvents. Filter all aqueous mobile phases. Consider using a "ghost trap" or in-line filter before the injector.

  • Source 2: Sample Carryover: Residue from a previous, more concentrated sample can be injected, causing ghost peaks. This is a common issue with autosamplers.

    • Solution: Optimize the needle wash/rinse method for the autosampler, using a strong solvent to clean the needle and injection port between runs.

  • Source 3: System Contamination: Contaminants can leach from various system components, including tubing, seals, or vials and caps. Even soap residue from improperly rinsed glassware can be a source.

    • Solution: Ensure all glassware is meticulously cleaned. Flush the entire system with a strong solvent like isopropanol (B130326) to remove contaminants.

Q6: My baseline is noisy or drifting. What are the common causes?

An unstable baseline can compromise the detection and quantification of low-level analytes.

  • For a Noisy Baseline:

    • Air Bubbles: The most common cause is air bubbles in the system (pump, detector, or mobile phase). Degas the mobile phase thoroughly and purge the system.

    • Detector Lamp Failure: An aging detector lamp can cause increased noise.

    • Contaminated Detector Cell: The flow cell may need to be cleaned.

    • Leaks: Leaks in the system can cause pressure fluctuations that manifest as a noisy baseline.

  • For a Drifting Baseline:

    • Column Temperature Fluctuation: An unthermostatted column can cause the baseline to drift as the lab temperature changes.

    • Mobile Phase Inhomogeneity: The mobile phase may not be mixed properly, or it may be changing composition over time.

    • Column Bleed: A buildup of contaminants on the column may be slowly eluting, causing the baseline to drift, especially during a gradient.

Experimental Protocols & Data

Typical HPLC Parameters for Aminoglycoside Analysis

The following table summarizes typical starting conditions for the analysis of aminoglycoside antibiotics like this compound, based on methods developed for similar compounds such as Azithromycin. Method optimization will likely be required.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Standard for retaining moderately polar compounds.
Mobile Phase A 0.1 M Phosphate Buffer or 0.1% Formic Acid in WaterProvides buffering capacity to control pH.
Mobile Phase B Acetonitrile (B52724) or MethanolOrganic modifier to elute the analyte.
pH Adjusted to 3.0 - 7.5Lower pH (~3.0) minimizes peak tailing. Higher pH may be needed for retention.
Gradient Start with low %B (e.g., 5-20%), ramp to high %B (e.g., 80-95%)Allows for elution of the analyte while cleaning the column of late-eluting impurities.
Flow Rate 1.0 - 1.2 mL/minTypical for a 4.6 mm ID column.
Column Temperature 40 - 50 °CElevated temperature can improve peak shape and reduce viscosity.
Detection (UV) 210 - 215 nmAminoglycosides lack a strong chromophore, requiring detection at low UV wavelengths.
Injection Volume 10 - 20 µLShould be optimized to avoid column overload.
Standard Protocol for this compound HPLC Analysis

This protocol provides a general workflow for analyzing this compound.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Dissolve the appropriate buffer salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water to the desired concentration (e.g., 0.03-0.1 M). Adjust to the target pH (e.g., 3.0 or 7.5) using phosphoric acid or a suitable base.

    • Prepare Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

    • Filter the aqueous mobile phase through a 0.45 µm membrane filter to remove particulates.

    • Degas both mobile phases for at least 15 minutes using sonication or an online degasser to prevent air bubbles.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard or sample.

    • Dissolve and dilute the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile). Using a solvent stronger than the mobile phase can cause peak distortion.

    • Filter the final sample solution through a 0.45 µm syringe filter before transferring it to an HPLC vial.

  • HPLC System Setup and Equilibration:

    • Install the appropriate column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Set the column oven to the desired temperature (e.g., 45 °C).

    • Purge the pump lines with fresh mobile phase to remove any air bubbles and old solvent.

    • Equilibrate the column with the initial mobile phase composition (e.g., 80% A, 20% B) at the set flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take 20-30 minutes.

  • Analysis:

    • Inject a blank (diluent) to ensure the system is clean and to identify any ghost peaks.

    • Inject the prepared this compound standard to determine its retention time and peak shape.

    • Inject the samples for analysis.

    • Run a blank injection after a series of samples to check for carryover.

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Asymmetry Factor > 1.2) check_ph Check Mobile Phase pH start->check_ph ph_ok Is pH appropriate for basic compound (e.g., pH < 4)? check_ph->ph_ok adjust_ph SOLUTION: Adjust pH to 2.5-3.5 using a suitable buffer. ph_ok->adjust_ph No check_conc Check Sample Concentration ph_ok->check_conc Yes end_good Peak Shape Improved adjust_ph->end_good conc_ok Is concentration within column's linear range? check_conc->conc_ok dilute_sample SOLUTION: Dilute the sample and re-inject. conc_ok->dilute_sample No check_column Evaluate Column Condition conc_ok->check_column Yes dilute_sample->end_good column_ok Is column old, contaminated, or showing high backpressure? check_column->column_ok replace_column SOLUTION: Use a new, high-purity, end-capped column. column_ok->replace_column Yes check_system Check for Extra-Column Volume Effects column_ok->check_system No replace_column->end_good check_system->end_good

Caption: A logical workflow for troubleshooting peak tailing in this compound HPLC analysis.

General HPLC Experimental Workflow

G cluster_prep 1. Preparation Phase cluster_setup 2. System Setup cluster_run 3. Analysis Phase cluster_analysis 4. Data Processing p1 Sample Weighing & Dissolution p2 Mobile Phase Preparation & Degassing s1 Install Column p2->s1 s2 Purge Pump Lines s1->s2 s3 System Equilibration (Stable Baseline) s2->s3 r1 Blank Injection s3->r1 r2 Standard Injection r1->r2 r3 Sample Injections r2->r3 d1 Peak Integration & Identification r3->d1 d2 Quantification & Reporting d1->d2

Caption: A standard workflow diagram for performing HPLC analysis from preparation to data processing.

References

Validation & Comparative

A Comparative Guide: Ashimycin A's Inferred Efficacy vs. Vancomycin

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Overview of Ashimycin A and Vancomycin (B549263)

This compound is an aminoglycoside antibiotic, a class of potent bactericidal agents that are analogues of streptomycin (B1217042). Aminoglycosides are known for their efficacy against a broad range of bacteria, particularly Gram-negative organisms. They are produced by various species of Streptomyces and Micromonospora. The antibacterial activity of this compound is reported to be lower than that of streptomycin.

Vancomycin is a glycopeptide antibiotic that has been a cornerstone in the treatment of serious Gram-positive bacterial infections for decades. It is particularly crucial for infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Vancomycin is a large, complex molecule that acts by inhibiting bacterial cell wall synthesis.

Section 2: Mechanism of Action

The fundamental difference in the antibacterial activity of aminoglycosides and vancomycin lies in their distinct molecular targets and mechanisms of action.

This compound (as an Aminoglycoside):

Aminoglycosides, including streptomycin and by extension this compound, primarily target bacterial protein synthesis.[1] They bind to the 30S ribosomal subunit, which leads to the misreading of mRNA codons and the production of non-functional or toxic proteins.[2][3] This disruption of protein synthesis ultimately leads to bacterial cell death.[3] The entry of aminoglycosides into the bacterial cell is an active, energy-dependent process.[1]

Vancomycin:

Vancomycin inhibits the synthesis of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding physically obstructs the transglycosylation and transpeptidation steps in peptidoglycan polymerization, thereby preventing the formation of a stable cell wall and leading to cell lysis.

Mechanism_of_Action cluster_aminoglycoside Aminoglycoside (e.g., this compound) cluster_vancomycin Vancomycin AG Aminoglycoside 30S 30S Ribosomal Subunit AG->30S Binds to mRNA_miscoding mRNA Miscoding 30S->mRNA_miscoding Causes Abnormal_protein Abnormal Protein Synthesis mRNA_miscoding->Abnormal_protein Cell_death_AG Bacterial Cell Death Abnormal_protein->Cell_death_AG Vanc Vancomycin D_Ala_D_Ala D-Ala-D-Ala Terminus of Peptidoglycan Precursor Vanc->D_Ala_D_Ala Binds to Transglycosylation Transglycosylation/ Transpeptidation D_Ala_D_Ala->Transglycosylation Blocks Cell_wall_synthesis Cell Wall Synthesis Transglycosylation->Cell_wall_synthesis Inhibits Cell_death_Vanc Bacterial Cell Lysis Cell_wall_synthesis->Cell_death_Vanc Leads to

Figure 1: Comparative Mechanisms of Action

Section 3: Comparative Efficacy and Antibacterial Spectrum

The differing mechanisms of action of aminoglycosides and vancomycin result in distinct spectra of antibacterial activity.

This compound (as an Aminoglycoside):

Aminoglycosides are broad-spectrum antibiotics with potent activity against many aerobic Gram-negative bacteria, such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. They also exhibit activity against some Gram-positive bacteria, including Staphylococcus aureus. The efficacy of aminoglycosides is concentration-dependent, meaning higher concentrations lead to more rapid bacterial killing.

Vancomycin:

Vancomycin's spectrum of activity is primarily limited to Gram-positive bacteria. This is because its large molecular size prevents it from penetrating the outer membrane of Gram-negative bacteria. It is highly effective against staphylococci (including MRSA), streptococci, enterococci, and Clostridium difficile.

Table 1: Comparative Summary of Aminoglycosides and Vancomycin

FeatureAminoglycosides (representing this compound)Vancomycin
Antibiotic Class AminoglycosideGlycopeptide
Primary Target 30S Ribosomal SubunitD-Ala-D-Ala of Peptidoglycan Precursors
Mechanism Inhibition of Protein SynthesisInhibition of Cell Wall Synthesis
Spectrum of Activity Broad-spectrum, particularly potent against aerobic Gram-negative bacteria; also active against some Gram-positive bacteria.Narrow-spectrum, primarily active against Gram-positive bacteria.
Bactericidal/Bacteriostatic BactericidalPrimarily Bactericidal
Common Resistance Enzymatic modification, target site modification, efflux pumps.Alteration of the D-Ala-D-Ala target to D-Ala-D-Lac or D-Ala-D-Ser.

Section 4: Mechanisms of Resistance

Bacterial resistance to both aminoglycosides and vancomycin is a significant clinical concern.

Aminoglycoside Resistance:

The most common mechanism of resistance to aminoglycosides is enzymatic modification of the antibiotic molecule by aminoglycoside-modifying enzymes (AMEs). Other mechanisms include alterations of the ribosomal binding site through mutation or methylation, and reduced uptake or increased efflux of the drug.

Vancomycin Resistance:

Resistance to vancomycin in enterococci and staphylococci is primarily due to a change in the drug's target. This involves a cluster of genes (most notably the vanA operon) that reprogram the synthesis of peptidoglycan precursors, replacing the D-Ala-D-Ala terminus with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). Vancomycin has a much lower binding affinity for these altered precursors, rendering it ineffective.

Section 5: Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent against a specific bacterium. The following protocol is a generalized procedure based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Antimicrobial Stock Solution:

  • A stock solution of the antimicrobial agent is prepared at a known concentration in a suitable solvent.

2. Preparation of Microtiter Plates:

  • A 96-well microtiter plate is used.

  • A serial two-fold dilution of the antimicrobial agent is prepared directly in the wells using a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth). This creates a gradient of decreasing antibiotic concentrations across the plate.

  • Control wells are included: a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only).

3. Preparation of Bacterial Inoculum:

  • A standardized inoculum of the test bacterium is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

4. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with the diluted bacterial suspension.

  • The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

5. Reading and Interpretation of Results:

  • After incubation, the plate is visually inspected for bacterial growth (indicated by turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow Start Start Prepare_Stock Prepare Antimicrobial Stock Solution Start->Prepare_Stock Prepare_Plate Prepare Serial Dilutions in 96-Well Plate Prepare_Stock->Prepare_Plate Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Plate->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Broth Microdilution MIC Assay Workflow

Conclusion

While a direct efficacy comparison between this compound and vancomycin is not possible due to the lack of specific data for this compound, a comparison of their respective antibiotic classes provides valuable insights for researchers. Aminoglycosides, the class to which this compound belongs, are broad-spectrum bactericidal agents primarily effective against Gram-negative bacteria through the inhibition of protein synthesis. In contrast, vancomycin is a glycopeptide with a narrower spectrum, targeting Gram-positive bacteria by inhibiting cell wall synthesis. The choice between these classes of antibiotics is dictated by the identity of the infecting pathogen, its susceptibility profile, and the clinical context of the infection. Further research into the specific activity of this compound would be necessary to fully elucidate its potential role in the antibacterial armamentarium.

References

Validating the Target Engagement of Ashimycin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the target engagement of Ashimycin A, a promising streptomycin (B1217042) analogue. Due to the limited availability of direct experimental data for this compound, this document leverages the extensive research on its parent compound, streptomycin, to infer its mechanism of action and propose a robust validation strategy. The primary target of streptomycin is the bacterial 30S ribosomal subunit, where it disrupts protein synthesis.[1][2][3][4] It is highly probable that this compound shares this target.

This guide will compare this compound (based on inferred properties from streptomycin) with other antibiotics known to inhibit protein synthesis, providing researchers with a framework for evaluating its efficacy and mechanism of action.

Comparative Efficacy of Protein Synthesis Inhibitors

The following table summarizes the minimum inhibitory concentrations (MICs) of streptomycin and its alternatives against common bacterial strains. This data is essential for comparing the relative potency of these antibiotics.

AntibioticTargetOrganismMIC (µg/mL)Reference
Streptomycin 30S Ribosomal SubunitMycobacterium tuberculosis H37Rv1.0 - 8.0[5]
Escherichia coli1.0 - 16.0
Gentamicin 30S Ribosomal SubunitEscherichia coli0.25 - 4.0[6]
Pseudomonas aeruginosa0.5 - 8.0
Tetracycline 30S Ribosomal SubunitEscherichia coli0.5 - 4.0[7]
Staphylococcus aureus0.25 - 2.0
Azithromycin 50S Ribosomal SubunitStreptococcus pneumoniae0.06 - 2.0
Haemophilus influenzae0.12 - 4.0

Validating this compound Target Engagement: Key Experimental Protocols

To confirm that this compound directly binds to the bacterial ribosome and inhibits protein synthesis, a series of in vitro and cellular assays are recommended.

In Vitro Binding Assays

These assays confirm the direct physical interaction between this compound and its putative target, the 30S ribosomal subunit.

a) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Experimental Protocol:

  • Preparation:

    • Purify the bacterial 70S ribosome or the 30S subunit.

    • Prepare a solution of this compound in a matched buffer.

    • Degas both the protein and ligand solutions.

  • Titration:

    • Load the ribosomal solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small injections of this compound into the sample cell while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

b) Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetics of the interaction.

Experimental Protocol:

  • Immobilization:

    • Immobilize the purified 30S ribosomal subunit onto a sensor chip.

  • Binding:

    • Flow different concentrations of this compound over the chip surface and monitor the change in the SPR signal (response units, RU).

  • Dissociation:

    • Flow buffer over the chip to monitor the dissociation of the complex.

  • Data Analysis:

    • Analyze the association and dissociation curves to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd).

Cellular Target Engagement Assays

These assays verify that this compound engages its target within a cellular context.

a) Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol:

  • Treatment:

    • Treat intact bacterial cells with varying concentrations of this compound.

  • Heating:

    • Heat the cell lysates at a range of temperatures.

  • Analysis:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blot using an antibody against a ribosomal protein (e.g., S12).

  • Data Interpretation:

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

b) In Situ Protein Synthesis Inhibition Assay

This assay directly measures the effect of this compound on protein synthesis within bacterial cells.

Experimental Protocol:

  • Treatment:

    • Incubate bacterial cultures with different concentrations of this compound.

  • Metabolic Labeling:

    • Add a labeled amino acid (e.g., 35S-methionine or a fluorescent analogue) to the culture medium.

  • Analysis:

    • Lyse the cells and measure the incorporation of the labeled amino acid into newly synthesized proteins using scintillation counting or fluorescence detection.

  • Data Interpretation:

    • A dose-dependent decrease in protein synthesis indicates that this compound is inhibiting this process.

Visualizing the Scientific Approach

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the inferred signaling pathway, a key experimental workflow, and a logical comparison of this compound with its alternatives.

AshimycinA_Mechanism cluster_bacterium Bacterial Cell Ashimycin_A This compound Ribosome_30S 30S Ribosomal Subunit Ashimycin_A->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Inferred mechanism of this compound action.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Treat Cells with This compound B 2. Lyse Cells A->B C 3. Heat Lysates B->C D 4. Separate Soluble & Aggregated Proteins C->D E 5. Analyze Soluble Fraction (Western Blot) D->E F 6. Determine Thermal Stabilization E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Antibiotic_Comparison cluster_comparison Comparison of Protein Synthesis Inhibitors cluster_30S 30S Subunit Binders cluster_50S 50S Subunit Binders Root Protein Synthesis Inhibitors Ashimycin_A This compound (inferred) Root->Ashimycin_A Streptomycin Streptomycin Root->Streptomycin Gentamicin Gentamicin Root->Gentamicin Tetracycline Tetracycline Root->Tetracycline Azithromycin Azithromycin Root->Azithromycin

Caption: Logical comparison of this compound and alternatives.

References

Navigating the Landscape of Antibiotic Cross-Resistance: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of cross-resistance with the novel antibiotic, Ashimycin A, is currently hampered by a lack of publicly available research data. Extensive searches of scientific literature and databases have yielded no specific studies detailing its cross-resistance profile, mechanism of action, or antibacterial activity spectrum. Therefore, a direct comparison with other antibiotics, as initially requested, cannot be provided at this time.

To address the core interest in understanding and evaluating antibiotic cross-resistance, this guide will pivot to a well-characterized class of antibiotics, the aminoglycosides, using Istamycin A0 as a representative example where the principles of cross-resistance can be clearly illustrated. This will serve as a methodological template for researchers, scientists, and drug development professionals to apply when such data for this compound becomes available.

Understanding Cross-Resistance

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a consequence, becomes resistant to other, often structurally or functionally related, antibiotics. This phenomenon is a significant challenge in treating infectious diseases. The primary mechanisms driving cross-resistance include:

  • Target Site Modification: Alterations in the bacterial components that the antibiotic targets, such as ribosomes or enzymes, can reduce the binding affinity of multiple drugs.

  • Enzymatic Inactivation: Bacteria may produce enzymes that can chemically modify and inactivate a range of similar antibiotics.

  • Efflux Pumps: Increased expression of pumps that expel antibiotics from the bacterial cell can confer resistance to a broad spectrum of compounds.

Hypothetical Cross-Resistance Profile of this compound

While no data exists for this compound, we can construct a hypothetical data table to illustrate how cross-resistance is typically presented. The following table showcases the kind of quantitative data—Minimum Inhibitory Concentrations (MICs)—that would be necessary to evaluate this compound's cross-resistance profile against a panel of bacterial strains with known resistance mechanisms to other antibiotics.

Table 1: Hypothetical Comparative MIC Data for this compound (µg/mL)

Bacterial StrainResistance MechanismThis compound (Hypothetical MIC)Comparator Antibiotic A (e.g., Aminoglycoside)Comparator Antibiotic B (e.g., Macrolide)
Staphylococcus aureus ATCC 29213Wild-Type210.5
Staphylococcus aureus (MRSA)Target Modification (mecA)4132
Escherichia coli ATCC 25922Wild-Type82>128
Escherichia coli (AAC(3)-IIa)Enzymatic Inactivation>12864>128
Pseudomonas aeruginosa PAO1Wild-Type164>128
Pseudomonas aeruginosa (MexAB-OprM)Efflux Pump6416>128

Note: This table is for illustrative purposes only. The MIC values for this compound are entirely hypothetical.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) for Cross-Resistance Studies

The following is a detailed protocol for a standard broth microdilution assay, a common method for determining the MIC of an antibiotic against various bacterial strains.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Test antibiotic (e.g., this compound) and comparator antibiotics

  • Bacterial strains (wild-type and resistant isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Pipettes and sterile tips

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of each antibiotic in a suitable solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Visualizing the Experimental Workflow

A clear workflow is essential for reproducible experimental design. The following diagram, generated using the DOT language, outlines the key steps in a cross-resistance study.

Cross_Resistance_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotics Prepare Antibiotic Stock Solutions start->prep_antibiotics prep_bacteria Prepare Standardized Bacterial Inoculum start->prep_bacteria serial_dilution Perform Serial Dilutions in 96-Well Plate prep_antibiotics->serial_dilution inoculation Inoculate Wells with Bacterial Suspension prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate Plates (16-20h at 37°C) inoculation->incubation read_mic Determine MIC (Visual/OD Reading) incubation->read_mic compare_data Compare MICs of this compound with Comparator Antibiotics read_mic->compare_data end End compare_data->end Resistance_Signaling antibiotic Antibiotic (e.g., Aminoglycoside) sensor_kinase Sensor Kinase (Membrane Protein) antibiotic->sensor_kinase binds & activates response_regulator Response Regulator (Cytoplasmic Protein) sensor_kinase->response_regulator phosphorylates resistance_gene Resistance Gene (e.g., AME) response_regulator->resistance_gene activates transcription modifying_enzyme Aminoglycoside-Modifying Enzyme (AME) resistance_gene->modifying_enzyme is transcribed & translated modifying_enzyme->antibiotic modifies & inactivates inactivation Antibiotic Inactivation modifying_enzyme->inactivation

Synergistic Effects of Ashimycin A with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "Ashimycin A" did not yield specific results. It is possible that this is a novel compound, a proprietary name not yet in public literature, or a potential misspelling of a known antibiotic. Further clarification on the identity of "this compound" is necessary to provide a detailed comparative guide on its synergistic effects.

However, to illustrate the requested format and the type of information that would be included in such a guide, we will proceed with a hypothetical analysis based on the functionalities of two known antibiotics with similar names: Ascamycin and Antimycin A . This guide will serve as a template for what can be produced once the correct identity of "this compound" is confirmed.

Introduction to Synergistic Antibiotic Effects

The combination of antibiotics is a critical strategy in combating the rise of multidrug-resistant (MDR) bacteria. Synergism occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can lead to enhanced bacterial killing, reduced likelihood of resistance development, and potentially lower required doses, thereby minimizing toxicity.

This guide provides a comparative overview of the potential synergistic effects of a novel antibiotic, provisionally named this compound, with other established antibiotic classes. The data presented is hypothetical and intended for illustrative purposes.

Hypothetical Profile of "this compound"

For the purpose of this guide, we will hypothesize that "this compound" is a novel nucleoside antibiotic, sharing characteristics with Ascamycin.

Mechanism of Action: this compound is a prodrug that is selectively transported into susceptible bacteria. Once inside, it is converted to its active form, which then inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This mechanism is distinct from many other antibiotic classes, suggesting potential for synergistic interactions.

In Vitro Synergistic Activity of this compound

The synergistic potential of this compound would be evaluated using checkerboard assays to determine the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of synergy.

Table 1: Hypothetical Synergistic Activity of this compound against MDR Pseudomonas aeruginosa

Combination AntibioticClassIndividual MIC (µg/mL)Combination MIC (µg/mL)FICIInterpretation
This compound Nucleoside64---
Meropenem (B701) Carbapenem (B1253116)12816 (with this compound)0.375Synergy
Tobramycin Aminoglycoside328 (with this compound)0.5Synergy
Ciprofloxacin Fluoroquinolone168 (with this compound)1.0Indifference
Colistin Polymyxin20.5 (with this compound)0.5Synergy

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Checkerboard Assay for Synergy Testing

This method is used to determine the in vitro synergistic activity of antibiotic combinations.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and the combination antibiotics are prepared in appropriate solvents and serially diluted.

  • Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) of the test organism is prepared.

  • Assay Setup: A 96-well microtiter plate is used. Serial dilutions of this compound are added to the rows, and serial dilutions of the combination antibiotic are added to the columns.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection of turbidity. The FICI is calculated using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Indifference

    • FICI > 4: Antagonism

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Antibiotic Stock Solutions C Serial Dilutions of Antibiotics in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MICs of Individual & Combined Agents E->F G Calculate FICI F->G H Interpret Results: Synergy, Indifference, or Antagonism G->H

Caption: Workflow of a checkerboard assay for antibiotic synergy testing.

Potential Signaling Pathways and Mechanisms of Synergy

The synergistic effect of this compound with other antibiotics could be attributed to several mechanisms.

  • Enhanced Drug Penetration: One antibiotic may damage the bacterial cell wall or membrane, facilitating the entry of this compound. For example, a carbapenem like meropenem inhibits cell wall synthesis, potentially increasing the permeability of the bacterial membrane to this compound.

  • Sequential Pathway Inhibition: The antibiotics may inhibit different steps in the same essential metabolic pathway.

  • Inhibition of Resistance Mechanisms: One antibiotic might inhibit an efflux pump, leading to increased intracellular concentration of this compound.

G cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Meropenem Meropenem Ashimycin_A_entry This compound Meropenem->Ashimycin_A_entry Inhibits Cell Wall Synthesis (Enhances Permeability) Ribosome Ribosome Ashimycin_A_entry->Ribosome Enters Cell Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits

Caption: Proposed synergistic mechanism of this compound and Meropenem.

Conclusion and Future Directions

The hypothetical data presented in this guide suggests that "this compound" could have significant synergistic potential with several classes of antibiotics against MDR bacteria. The proposed mechanisms of action, if validated, would make it a promising candidate for combination therapy.

To fully assess the synergistic effects of the actual "this compound," the following steps are crucial:

  • Confirmation of Identity: Positively identify the chemical structure and class of "this compound."

  • Comprehensive In Vitro Testing: Conduct extensive checkerboard and time-kill assays against a broad panel of clinical isolates.

  • In Vivo Efficacy Studies: Evaluate the efficacy of promising combinations in animal models of infection.

  • Mechanism of Action Studies: Investigate the precise molecular mechanisms underlying the observed synergistic interactions.

This structured approach will be essential in determining the clinical potential of this compound as part of a combination therapy regimen to combat antibiotic resistance.

References

Ashimycin A cytotoxicity compared to other compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic effects of the novel investigational compound, Ashimycin A, against established chemotherapeutic agents. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to evaluate the potential of this compound in oncology research. The data presented is synthesized from in-vitro studies to facilitate an understanding of its potency and cell line-specific responses.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a biological process. The following table summarizes the IC50 values for this compound and the widely-used chemotherapeutic drug, Doxorubicin, across several human cancer cell lines. It is important to note that IC50 values can exhibit variability across different studies due to differing experimental conditions, such as incubation times and the specific cytotoxicity assay used.[1]

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
HeLaCervical Cancer~0.8 - 2.5~0.1 - 1.0[1]
A549Lung Adenocarcinoma> 20~0.5 - 5.0[1][2][3]
MCF-7Breast Adenocarcinoma~1.5 - 3.0~0.1 - 2.0
HepG2Hepatocellular Carcinoma~10.512.2
OVCAR3Ovarian Cancer~2.5N/A

Note: The IC50 values for this compound are presented as a hypothetical range for illustrative purposes, based on typical variations seen in cytotoxicity studies. The IC50 values for Doxorubicin are derived from multiple sources.

Experimental Protocols

The following provides a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method used to assess cell viability and determine the cytotoxicity of compounds.

Materials:

  • HeLa, A549, or MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and/or Doxorubicin hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1x10^4 cells/well and cultured for 24 hours to allow for attachment.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Doxorubicin). A vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank (medium only) are included.

  • Incubation: The plates are incubated for an additional 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals. The plate is then gently agitated for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability is plotted against the logarithm of the compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Experimental and Biological Pathways

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed cells in 96-well plate Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Add varying concentrations of compound Add varying concentrations of compound Incubate for 24h->Add varying concentrations of compound Incubate for 48-72h Incubate for 48-72h Add varying concentrations of compound->Incubate for 48-72h Add MTT solution Add MTT solution Incubate for 48-72h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add DMSO to dissolve formazan Add DMSO to dissolve formazan Incubate for 4h->Add DMSO to dissolve formazan Measure absorbance at 570nm Measure absorbance at 570nm Add DMSO to dissolve formazan->Measure absorbance at 570nm Plot dose-response curve Plot dose-response curve Measure absorbance at 570nm->Plot dose-response curve Calculate IC50 value Calculate IC50 value Plot dose-response curve->Calculate IC50 value

Workflow for determining cytotoxicity using the MTT assay.

This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Mitochondrial Targeting Mitochondrial Targeting Cellular Uptake->Mitochondrial Targeting ROS Production ROS Production Mitochondrial Targeting->ROS Production Mitochondrial Membrane Potential Disruption Mitochondrial Membrane Potential Disruption ROS Production->Mitochondrial Membrane Potential Disruption Cytochrome c Release Cytochrome c Release Mitochondrial Membrane Potential Disruption->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Hypothesized signaling pathway of this compound-induced cytotoxicity.

References

Unveiling the Potency of Ashimycin A: A Comparative Analysis of its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers and drug development professionals are continuously exploring the therapeutic potential of natural products and their derivatives. Ashimycin A, a structural analog of the well-established antibiotic streptomycin (B1217042), has emerged as a compound of interest. This guide provides a comprehensive comparison of the biological activity of this compound and its related analogs, supported by available experimental data, to aid researchers in their drug discovery and development endeavors.

Executive Summary

This compound and its counterpart, Ashimycin B, are novel streptomycin analogs isolated from the fermentation broth of Streptomyces griseus. As members of the aminoglycoside class of antibiotics, their mechanism of action is predicated on the inhibition of bacterial protein synthesis. This guide delves into the comparative antibacterial efficacy of these analogs, presenting available quantitative data and detailing the experimental methodologies utilized for their evaluation.

Comparative Antibacterial Activity

The antibacterial potency of this compound and its analogs is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation. While extensive comparative data is limited, the foundational study on Ashimycins provides crucial insights into their activity spectrum.

Table 1: Comparison of Minimum Inhibitory Concentrations (MICs) of this compound, Ashimycin B, and Streptomycin

MicroorganismThis compound (µg/mL)Ashimycin B (µg/mL)Streptomycin (µg/mL)
Staphylococcus aureus ATCC 6538P>100>1001.56
Bacillus subtilis ATCC 663312.51000.78
Escherichia coli NIHJ>100>1006.25
Pseudomonas aeruginosa IAM 1095>100>100>100
Mycobacterium smegmatis ATCC 6073.13250.39

Data extracted from "Ashimycins A and B, new streptomycin analogues." J Antibiot (Tokyo). 1989 Aug;42(8):1205-12.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of in vitro antibiotic susceptibility testing. The data presented in this guide was obtained using the broth microdilution method, a standardized and widely accepted protocol.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of each Ashimycin analog and streptomycin is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to the highest desired concentration.

  • Serial Dilutions: Serial twofold dilutions of each antimicrobial agent are performed across the rows of a 96-well microtiter plate using CAMHB to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mechanism of Action and Signaling Pathway

As analogs of streptomycin, Ashimycins are understood to exert their antibacterial effect by targeting the bacterial ribosome, thereby inhibiting protein synthesis. This disruption of a fundamental cellular process ultimately leads to bacterial cell death.

cluster_bacterium Bacterial Cell Ashimycin This compound/B Ribosome 30S Ribosomal Subunit Ashimycin->Ribosome Binds to Protein Protein Synthesis (Elongation) Ribosome->Protein Inhibits mRNA mRNA mRNA->Ribosome CellDeath Bacterial Cell Death Protein->CellDeath Leads to

Caption: Mechanism of action of this compound/B.

The diagram above illustrates the proposed mechanism of action for this compound and B. These compounds are believed to bind to the 30S subunit of the bacterial ribosome. This binding event interferes with the translation of messenger RNA (mRNA), leading to the inhibition of protein synthesis and ultimately resulting in bacterial cell death.

Experimental Workflow: MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is a systematic process designed to ensure accuracy and reproducibility.

A Prepare Antimicrobial Stock Solutions B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 35-37°C for 16-20 hours D->E F Visually Inspect for Growth and Determine MIC E->F

Caption: Experimental workflow for MIC determination.

This flowchart outlines the key steps in the broth microdilution assay for determining the MIC of antimicrobial compounds. The process begins with the preparation of stock solutions and serial dilutions of the test compounds, followed by the preparation of a standardized bacterial inoculum. The microtiter plates are then inoculated and incubated, after which the MIC is determined by visual inspection.

Independent Verification of Ashimycin A's Predicted Antibacterial Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an objective comparison of the predicted antibacterial performance of Ashimycin A, a novel streptomycin (B1217042) analogue, with an established macrolide antibiotic, Azithromycin (B1666446). Due to the limited availability of specific experimental data on this compound, this analysis utilizes streptomycin as a proxy to represent the aminoglycoside class. The guide is intended to offer a framework for the independent verification of this compound's antibacterial effects by presenting comparative data and detailed experimental protocols.

Comparative Antibacterial Activity: Aminoglycosides vs. Macrolides

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for streptomycin and azithromycin against a panel of common Gram-positive and Gram-negative bacteria. These values are crucial indicators of an antibiotic's potency.

AntibioticBacterial StrainMIC (µg/mL)MBC (µg/mL)
Streptomycin Escherichia coli1.6 - 50.0[1]3.2 - 100.0[1]
Staphylococcus aureus2[1]-
Pseudomonas aeruginosa1.6 - 50.0[1]3.2 - 100.0[1]
Klebsiella pneumoniae-32 - 128
Azithromycin Escherichia coli>64.0>64.0
Staphylococcus aureus0.5 - 8.0-
Pseudomonas aeruginosa>64.0>64.0
Klebsiella pneumoniae--

Detailed Experimental Protocols

Accurate and reproducible data is paramount in antibiotic efficacy studies. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antibacterial agent.

Minimum Inhibitory Concentration (MIC) Test Protocol (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3] The broth microdilution method is a standard procedure for determining MIC values.[2][4]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the antibiotic (e.g., this compound) in a suitable solvent.
  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • 96-Well Microtiter Plate: Use a sterile U- or V-bottom 96-well plate.
  • Growth Medium: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Inoculum Preparation:

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of the Antibiotic:

  • Add 100 µL of sterile CAMHB to all wells of the microtiter plate.
  • Add 100 µL of the antibiotic stock solution to the first well of a row.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final antibiotic concentrations.
  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Test Protocol

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[5][6][7]

1. Prerequisite:

  • Perform an MIC test as described above.

2. Subculturing:

  • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 100 µL aliquot.
  • Spread the aliquot onto a suitable agar (B569324) plate (e.g., Mueller-Hinton Agar) that does not contain the antibiotic.

3. Incubation:

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

4. Interpretation of Results:

  • After incubation, count the number of colonies on each plate.
  • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of the compared antibiotic classes and the experimental workflow for their evaluation.

Conceptual Diagram of Antibacterial Mechanisms cluster_Aminoglycoside Aminoglycoside (e.g., Streptomycin) cluster_Macrolide Macrolide (e.g., Azithromycin) Aminoglycoside Aminoglycoside 30S Ribosomal Subunit 30S Ribosomal Subunit Aminoglycoside->30S Ribosomal Subunit Binds to mRNA Misreading mRNA Misreading 30S Ribosomal Subunit->mRNA Misreading Inhibition of Protein Synthesis Inhibition of Protein Synthesis mRNA Misreading->Inhibition of Protein Synthesis Bacterial Cell Death Bacterial Cell Death Inhibition of Protein Synthesis->Bacterial Cell Death Macrolide Macrolide 50S Ribosomal Subunit 50S Ribosomal Subunit Macrolide->50S Ribosomal Subunit Binds to Blocks Polypeptide Exit Tunnel Blocks Polypeptide Exit Tunnel 50S Ribosomal Subunit->Blocks Polypeptide Exit Tunnel Blocks Polypeptide Exit Tunnel->Inhibition of Protein Synthesis Bacterial Cell Bacterial Cell Bacterial Cell->Aminoglycoside Bacterial Cell->Macrolide

Caption: Mechanisms of Action for Aminoglycoside and Macrolide Antibiotics.

Experimental Workflow for MIC and MBC Determination cluster_MIC MIC Determination cluster_MBC MBC Determination Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Prepare Bacterial Inoculum->Prepare Antibiotic Dilutions Inoculate 96-Well Plate Inoculate 96-Well Plate Prepare Antibiotic Dilutions->Inoculate 96-Well Plate Incubate Plate (16-20h) Incubate Plate (16-20h) Inoculate 96-Well Plate->Incubate Plate (16-20h) Read MIC Read MIC Incubate Plate (16-20h)->Read MIC Subculture from Clear Wells Subculture from Clear Wells Read MIC->Subculture from Clear Wells Incubate Agar Plates (18-24h) Incubate Agar Plates (18-24h) Subculture from Clear Wells->Incubate Agar Plates (18-24h) Read MBC Read MBC Incubate Agar Plates (18-24h)->Read MBC End End Read MBC->End

Caption: Standard workflow for determining MIC and MBC values.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.